molecular formula C8H10BrN B3034167 2-Bromo-3-isopropylpyridine CAS No. 1417518-11-6

2-Bromo-3-isopropylpyridine

Cat. No.: B3034167
CAS No.: 1417518-11-6
M. Wt: 200.08 g/mol
InChI Key: JEBINPKMSQABNA-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropylpyridine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3-isopropylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-isopropylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBINPKMSQABNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417518-11-6
Record name 2-bromo-3-(propan-2-yl)pyridine
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Foundational & Exploratory

2-Bromo-3-isopropylpyridine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Sterically Demanding Medicinal Chemistry

Executive Summary

2-Bromo-3-isopropylpyridine (CAS: 1417518-11-6) is a high-value heterocyclic intermediate characterized by a significant steric clash at the C2-C3 axis.[1] Unlike its unhindered analog (2-bromopyridine) or the mildly hindered 3-methyl variant, the 3-isopropyl group exerts a profound ortho-effect . This steric bulk is a double-edged sword: it challenges standard cross-coupling workflows (requiring specialized phosphine ligands) but offers exceptional utility in drug design for locking biaryl conformations and filling hydrophobic pockets (e.g., in kinase inhibitor selectivity gates).

This guide provides a technical deep-dive into its physicochemical profile, synthetic access via the Sandmeyer reaction, and strategies for overcoming its steric deactivation in palladium-catalyzed couplings.

Part 1: Chemical Identity & Physicochemical Profile[2]

The introduction of the isopropyl group at C3 increases lipophilicity (LogP) and lowers the basicity of the pyridine nitrogen compared to 2-bromopyridine, influencing both metabolic stability and solubility in organic synthesis.

PropertySpecificationTechnical Note
CAS Number 1417518-11-6Unique identifier for regulatory filing.[2]
Formula C₈H₁₀BrNMolecular Weight: 200.08 g/mol .[2][3][4][5]
Structure Pyridine ring, Br at C2, iPr at C3.[6]Key Feature: C2-C3 bond rotation is restricted.
Physical State Colorless to pale yellow liquidDarkens upon oxidation/light exposure.
Boiling Point ~245°C (Predicted)High boiling point requires vacuum distillation for purification.
Density ~1.34 g/cm³Denser than water; halogenated waste stream.
pKa ~0.5–1.0 (Conj. Acid)Significantly less basic than pyridine (pKa 5.2) due to Br-inductivity.
Solubility DCM, THF, Toluene, EtOAcImmiscible with water; soluble in polar aprotic solvents.
Part 2: Synthetic Access & Methodology[2][8]

While direct bromination of 3-isopropylpyridine is possible, it often yields a mixture of regioisomers (C2 vs C6 bromination). The authoritative industrial route prioritizes regiocontrol via the Sandmeyer-type transformation of 2-amino-3-isopropylpyridine.

Core Reaction Logic
  • Diazotization: The 2-amino group is converted to a diazonium salt using sodium nitrite in hydrobromic acid.

  • Nucleophilic Displacement: The unstable diazonium species is displaced by bromide in situ.

  • Critical Control Point: Temperature must be kept <0°C during diazotization to prevent hydrolysis to the pyridone (phenol analog).

Detailed Experimental Protocol: Modified Sandmeyer Synthesis

Note: This protocol is adapted from standard methodologies for ortho-substituted bromopyridines to ensure high regiochemical fidelity.

Reagents:

  • 2-Amino-3-isopropylpyridine (1.0 eq)

  • Hydrobromic acid (48% aq., 5.0 eq)

  • Sodium Nitrite (NaNO₂, 1.2 eq)

  • Bromine (Br₂, 1.5 eq) – Optional accelerant for difficult substrates

  • Sodium Hydroxide (NaOH) for neutralization

Step-by-Step Workflow:

  • Acidification: Charge a 3-neck round-bottom flask with 2-amino-3-isopropylpyridine (50 mmol) and 48% HBr (250 mmol). Cool the mixture to -10°C using an acetone/dry ice bath. Explanation: Low temperature prevents the exotherm from decomposing the diazonium intermediate.

  • Diazotization: Dissolve NaNO₂ (60 mmol) in minimal water. Add this solution dropwise via an addition funnel over 30 minutes.

    • Checkpoint: Maintain internal temperature below -5°C. Evolution of brown NOₓ fumes indicates decomposition; slow the addition.

  • Bromine Addition (The "Gattermann" Modification): While maintaining -5°C, add Br₂ (75 mmol) dropwise. This forms a perbromide intermediate that facilitates the radical-nucleophilic substitution mechanism.

  • Displacement: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature over 2 hours. Evolution of N₂ gas will be observed.

  • Quench & Workup:

    • Cool the mixture back to 0°C.

    • Neutralize carefully with NaOH (40% aq) to pH ~9. Caution: Exothermic.

    • Extract with Diethyl Ether or MTBE (3 x 50 mL).

    • Wash combined organics with Sodium Thiosulfate (sat. aq.) to remove excess bromine (decolorization from orange to clear).

  • Purification: Dry over MgSO₄, concentrate, and purify via vacuum distillation (or flash chromatography: 0-10% EtOAc/Hexanes).

Part 3: Reactivity Profile & Steric Challenges

The 3-isopropyl group creates a "steric wall" protecting the C2-Bromine bond. This has two major implications for downstream medicinal chemistry:

  • Suzuki-Miyaura Coupling: Standard catalysts (e.g., Pd(PPh₃)₄) often fail due to the inability of the oxidative addition complex to accommodate the boronic acid transmetallation step.

    • Solution: Use electron-rich, bulky biaryl phosphine ligands like SPhos or XPhos .[7] These ligands facilitate oxidative addition and create a "pocket" that forces the coupling partner into place.

  • Lithium-Halogen Exchange: The bulky isopropyl group actually favors exchange over nucleophilic attack. Treatment with n-BuLi at -78°C cleanly generates the 2-lithio-3-isopropylpyridine species, which is stable due to the internal coordination of the lithium to the ring nitrogen (chelation effect).

Visualization: Divergent Functionalization Pathways

G Start 2-Bromo-3-isopropylpyridine (Steric Scaffold) Lithiation Lithium-Halogen Exchange (-78°C, n-BuLi) Start->Lithiation Kinetic Control (Fast Exchange) Suzuki Steric Suzuki Coupling (Pd-XPhos, Boronic Acid) Start->Suzuki Catalytic Cycle (Sterically Demanding) Heck Mizoroki-Heck (High Temp, Pd-P(tBu)3) Start->Heck Olefination Product_Li 2-Substituted Pyridine (Nucleophilic Addition) Lithiation->Product_Li + Electrophile (E+) Product_Suzuki 2-Aryl-3-isopropylpyridine (Biaryl Atropisomers) Suzuki->Product_Suzuki + Ar-B(OH)2 Product_Heck 2-Alkenyl Pyridine Heck->Product_Heck + Alkene

Figure 1: Divergent synthetic utility of 2-bromo-3-isopropylpyridine. Note the requirement for specialized conditions in palladium catalysis due to the C3-isopropyl steric hindrance.

Part 4: Medicinal Chemistry Applications[2][10]

In drug discovery, 2-bromo-3-isopropylpyridine is rarely the final drug but a critical "building block."

  • Conformational Locking: In biaryl systems (e.g., Pyridine-Phenyl), the isopropyl group forces the two rings to twist out of planarity (dihedral angle > 60°). This is used to disrupt π-stacking or to orient substituents into specific receptor pockets.

  • Hydrophobic Filling: The isopropyl group is a classic bioisostere for a trifluoromethyl (-CF3) or t-butyl group, providing bulk without the electronic withdrawal of fluorine.

  • Case Study Context: Used in the synthesis of MAPK inhibitors where the pyridine nitrogen forms a hydrogen bond with the hinge region of the kinase, and the isopropyl group fills the hydrophobic "gatekeeper" pocket.

Part 5: Safety & Handling (SDS Summary)
  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • H302: Harmful if swallowed (typical for halogenated pyridines).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive.

  • Disposal: Must be treated as halogenated organic waste. Do not mix with acid streams (risk of HBr fumes).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220832, 2-Bromo-3-methylpyridine (Homolog Reference). Retrieved from [Link]

  • Organic Syntheses (1946). 2-Bromopyridine: Standard Sandmeyer Protocol. Org.[8][9][7] Synth. 1946, 26, 16. Retrieved from [Link]

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[1] Organic Chemistry Frontiers.[1] Retrieved from [Link]

  • Li, H., et al. (2016). Protocol for Safe Lithiation Reactions Using Organolithium Reagents. J. Vis. Exp. (117), e54778. Retrieved from [Link]

Sources

Technical Guide: Solubility Profile of 2-Bromo-3-isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile of 2-Bromo-3-isopropylpyridine (CAS 1417518-11-6) . It is designed to assist researchers in solvent selection for synthesis, purification, and formulation.

Executive Summary

2-Bromo-3-isopropylpyridine is a halogenated pyridine derivative characterized by a lipophilic isopropyl group at the C3 position and a reactive bromine at C2.[1][2][3] Unlike simple pyridine, the addition of the isopropyl moiety significantly increases the molecule's lipophilicity (logP), altering its solvent compatibility.

  • Physical State: Liquid (Oil) at room temperature.

  • Primary Solvency Behavior: Highly soluble in polar aprotic and non-polar organic solvents; poorly soluble in water.

  • Critical Application: Solvent selection is vital for Lithiation (requires ethers), Cross-coupling (requires aromatics/dioxane), and Extraction (requires immiscibility with water).

Physicochemical Profiling & Mechanism

To understand the solubility, we must analyze the intermolecular forces at play.

Structural Analysis[4]
  • Pyridine Ring: Provides a dipole moment and a basic nitrogen atom (H-bond acceptor).

  • Bromine Atom (C2): Increases density and adds polarizability but reduces water solubility compared to H.

  • Isopropyl Group (C3): A bulky, aliphatic moiety that exerts a strong positive inductive effect (+I) and significantly enhances Van der Waals interactions with non-polar solvents.

Solubility Prediction Model:



  • Prediction: The isopropyl group disrupts potential crystal packing (lowering melting point) and increases compatibility with aliphatic hydrocarbons (Hexanes) compared to 2-bromopyridine.

Solubility Landscape

The following data categorizes solvent compatibility based on "Like Dissolves Like" principles and structural analogs (e.g., 2-bromo-3-methylpyridine).

Table 1: Solubility Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingInteraction MechanismApplication Context
Chlorinated Dichloromethane (DCM)High (Miscible) Dipole-DipoleExtraction, Chromatography
ChloroformHigh (Miscible) Dipole-DipoleNMR Analysis, Reaction Solvent
Ethers Tetrahydrofuran (THF)High (Miscible) Lewis Acid/BaseLithiation , Grignard formation
Diethyl EtherHigh (Miscible) Weak DipoleWork-up, Precipitation of impurities
MTBEHigh (Miscible) Weak DipoleSafer alternative to Et2O
Esters Ethyl AcetateHigh (Miscible) Dipole-DipoleTLC, Column Chromatography
Aromatics TolueneHigh (Miscible)

-

Stacking
Suzuki Coupling , Reflux reactions
Aliphatics Hexanes / HeptaneModerate to High Van der WaalsRecrystallization (as co-solvent)
Protic Methanol / EthanolHigh H-Bonding (N-atom)Nucleophilic substitution solvent
Aqueous WaterLow / Insoluble Hydrophobic EffectBiphasic work-up (Product stays in organic)

Critical Note: While miscible with alcohols, nucleophilic attack by alkoxides at the C2-Br position is a potential side reaction at high temperatures or high pH.

Visualization: Solvent Selection Workflow

The following diagram illustrates the decision logic for selecting a solvent based on the intended experimental outcome.

SolventSelection Start Start: 2-Bromo-3-isopropylpyridine Intent What is the goal? Start->Intent Reaction Chemical Reaction Intent->Reaction Purification Purification / Analysis Intent->Purification Lithiation Lithiation / Grignard Reaction->Lithiation Coupling Pd-Catalyzed Coupling Reaction->Coupling Subst Nucleophilic Subst. Reaction->Subst THF Select: Anhydrous THF/Et2O (Avoid Protic) Lithiation->THF Requires coordination Tol Select: Toluene or Dioxane (Degassed) Coupling->Tol High Temp Stability DCM Select: DCM or EtOAc (High Solubility) Subst->DCM Inertness Extraction Liquid-Liquid Extraction Purification->Extraction Chrom Chromatography Purification->Chrom Extraction->DCM Immiscible with Water Hex Select: Hexane/EtOAc Mix Chrom->Hex Eluent Gradient

Figure 1: Decision tree for solvent selection based on experimental intent.

Experimental Protocols (Self-Validating)

Since specific quantitative solubility data (g/L) is rarely published for intermediates, researchers must validate solubility empirically.

Protocol A: Visual Solubility Screening (Qualitative)

Purpose: Rapidly determine if the compound is soluble enough for a reaction (typically >0.1 M).

  • Preparation: Place 100 mg of 2-Bromo-3-isopropylpyridine (approx. 70 µL, assuming density

    
     1.4 g/mL) into a 4 mL glass vial.
    
  • Addition: Add the target solvent in 100 µL increments using a micropipette.

  • Observation: Vortex for 10 seconds after each addition.

    • Soluble: Clear solution obtained with < 500 µL solvent (> 0.2 g/mL).

    • Moderately Soluble: Clear solution with 500 µL - 2 mL solvent.

    • Insoluble: Phase separation or cloudiness persists after 2 mL.

  • Validation: If "Soluble", cool the vial to 0°C to check for precipitation (critical for low-temperature lithiation reactions).

Protocol B: HPLC Saturation Method (Quantitative)

Purpose: Determine exact solubility for formulation or crystallization studies.

  • Saturation: Add excess 2-Bromo-3-isopropylpyridine to 2 mL of solvent until a separate phase (oil droplet) persists.

  • Equilibration: Stir at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is required; Nylon may degrade in halogenated solvents).

  • Dilution: Dilute the filtrate 1000-fold with Acetonitrile.

  • Quantification: Inject into HPLC (C18 Column, Water/MeCN gradient). Compare peak area against a standard curve of known concentration.

Safety & Handling (Halogenated Pyridines)

  • Skin Absorption: Halogenated pyridines can be absorbed through the skin. The isopropyl group increases lipophilicity, potentially enhancing skin permeation. Double-gloving (Nitrile) is recommended.

  • Incompatibility:

    • Strong Oxidizers: Avoid mixing with concentrated peroxides.

    • Acids: Will form pyridinium salts (e.g., with HCl), changing solubility from organic-soluble to water-soluble.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 220832, 2-Bromo-3-methylpyridine (Analogous Structure). Retrieved February 4, 2026, from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for standard coupling solvents).
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Bromo-3-isopropylpyridine: Boiling Point and Density Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Importance of Physicochemical Properties

In the realm of drug development and synthetic chemistry, a compound's boiling point and density are fundamental parameters. The boiling point provides a measure of a substance's volatility and is a key indicator of its purity.[1][2] For instance, a sharp, consistent boiling point suggests a high degree of purity, whereas a wide boiling range often indicates the presence of impurities.[1] Density, an intrinsic property defined as mass per unit volume, is crucial for formulation development, reaction stoichiometry calculations, and quality control.[3][4][5]

Given the absence of established literature values for 2-Bromo-3-isopropylpyridine (CAS No: 1417518-11-6)[6][7], the protocols detailed herein provide a robust and reliable approach to ascertain these properties in a laboratory setting.

Core Physical Properties of 2-Bromo-3-isopropylpyridine

While the boiling point and density require experimental determination, other key molecular properties can be calculated or are available from suppliers.

PropertyValueSource
CAS Number 1417518-11-6[6][7]
Molecular Formula C8H10BrN[6][7]
Molecular Weight 200.0757 g/mol [7]
Physical Form Liquid[7]
Purity (Typical) ≥98%[6][7]
Boiling Point Not available, to be determined experimentally
Density Not available, to be determined experimentally
Experimental Determination of Boiling Point

For a small-scale research setting where sample conservation is important, the Thiele tube method is a highly suitable and accurate technique for determining the boiling point of a liquid.[8] This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

The Thiele tube method is preferred over simple distillation for boiling point determination when the primary goal is not purification, due to its minimal sample requirement (less than 0.5 mL).[8] The design of the Thiele tube allows for uniform heating of the heat-transfer fluid (typically mineral oil or silicone oil) via convection, ensuring a gradual and consistent temperature increase around the sample.[8]

Materials:

  • 2-Bromo-3-isopropylpyridine sample

  • Thiele tube

  • High-temperature thermometer (e.g., mercury or digital)

  • Small test tube (e.g., 75 x 12 mm)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating mantle or Bunsen burner

  • Mineral oil or silicone oil

  • Safety goggles and lab coat

Procedure:

  • Add a small amount (approximately 0.5 mL) of 2-Bromo-3-isopropylpyridine to the small test tube.

  • Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[2][9]

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Carefully immerse the thermometer and attached test tube into the Thiele tube, ensuring the oil level is above the sample.

  • Gently heat the side arm of the Thiele tube.[2]

  • As the temperature rises, observe the capillary tube. Initially, air trapped in the capillary tube will expand and exit as bubbles.

  • Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.[2][8]

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature.

  • It is advisable to repeat the measurement to ensure accuracy and precision.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_assembly Apparatus Assembly cluster_measurement Measurement prep1 Add 0.5 mL of 2-Bromo-3-isopropylpyridine to test tube prep2 Insert inverted capillary tube prep1->prep2 assem1 Attach test tube to thermometer prep2->assem1 assem2 Place assembly in Thiele tube assem1->assem2 meas1 Heat Thiele tube side arm assem2->meas1 meas2 Observe for rapid bubble stream meas1->meas2 meas3 Cool slowly meas2->meas3 meas4 Record temperature at liquid entry into capillary meas3->meas4 end Result meas4->end Boiling Point Determined

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Experimental Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[3][5] This method is straightforward, requires basic laboratory equipment, and provides reliable results when performed carefully.

This direct measurement approach is chosen for its simplicity and accuracy. Using a graduated cylinder for volume and an analytical balance for mass allows for a precise calculation of density (Density = Mass/Volume).[3][4] To enhance accuracy and minimize measurement errors, it is recommended to perform multiple measurements and average the results.[3]

Materials:

  • 2-Bromo-3-isopropylpyridine sample

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance (readable to at least 0.001 g)

  • Pipette or dropper

  • Thermometer

  • Safety goggles and lab coat

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder using the analytical balance.[3][10]

  • Carefully transfer a known volume of 2-Bromo-3-isopropylpyridine (e.g., 5.0 mL) into the graduated cylinder. Use a pipette for accurate volume delivery and read the bottom of the meniscus.[3]

  • Measure and record the combined mass of the graduated cylinder and the liquid sample.[3]

  • Subtract the mass of the empty graduated cylinder from the combined mass to determine the mass of the liquid.[3]

  • Calculate the density by dividing the mass of the liquid by its volume.[5]

  • Record the ambient temperature, as density is temperature-dependent.

  • Repeat the procedure at least two more times with fresh samples to ensure the precision of your measurements and calculate the average density.[3][10]

DensityWorkflow cluster_mass Mass Measurement cluster_calc Calculation cluster_validation Validation start Start mass1 Weigh empty graduated cylinder (m1) start->mass1 mass2 Add known volume (V) of sample mass1->mass2 mass3 Weigh cylinder with sample (m2) mass2->mass3 calc1 Calculate mass of sample (m = m2 - m1) mass3->calc1 calc2 Calculate density (ρ = m / V) calc1->calc2 val1 Repeat 2x for a total of 3 trials calc2->val1 val2 Calculate average density val1->val2 end Result val2->end Density Determined

Caption: Workflow for Density Determination by Mass and Volume Measurement.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 2-Bromo-3-isopropylpyridine is not widely available, related brominated pyridines are known to be harmful if swallowed, in contact with skin, and may cause skin and eye irritation.[11] Therefore, it is imperative to handle 2-Bromo-3-isopropylpyridine with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All experimental procedures should be conducted in a well-ventilated fume hood.

Conclusion

The experimental determination of boiling point and density is a fundamental step in the characterization of new or less-studied chemical entities like 2-Bromo-3-isopropylpyridine. The methodologies outlined in this guide—the Thiele tube method for boiling point and direct mass-volume measurement for density—are reliable, require standard laboratory equipment, and are well-suited for the small-scale needs of research and development. Adherence to these protocols will yield accurate and reproducible data, which is essential for the confident application of this compound in further scientific endeavors.

References

  • 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832 - PubChem. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • 2-Bromo-3-isopropylphenol | C9H11BrO | CID 23114133 - PubChem. (n.d.). PubChem. Retrieved February 4, 2026, from [Link]

  • Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (n.d.). BYJU'S. Retrieved February 4, 2026, from [Link]

  • 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (2021, November 11). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • Experiment 1: Determining the Densities of Solids - Babcock University. (n.d.). Babcock University. Retrieved February 4, 2026, from [Link]

  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19). Retrieved February 4, 2026, from [Link]

  • CN105017136A - 2-bromo-3-methoxypyridine preparation method - Google Patents. (n.d.). Google Patents.
  • Lesson 3.3: Density of Water - American Chemical Society. (2024, July 24). American Chemical Society. Retrieved February 4, 2026, from [Link]

  • 2-bromopyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 4, 2026, from [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]

  • 2-Bromo-3-isopropylpyridine - Lead Sciences. (n.d.). Lead Sciences. Retrieved February 4, 2026, from [Link]

  • Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025, July 23). GeeksforGeeks. Retrieved February 4, 2026, from [Link]

  • Boiling Point of an Organic compound - MeitY OLabs - YouTube. (2017, February 8). YouTube. Retrieved February 4, 2026, from [Link]

  • Synthesis of 2-bromo-3-methoxypyridine - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 4, 2026, from [Link]

  • Measuring density | Class experiment - Royal Society of Chemistry: Education. (n.d.). Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]

  • CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google Patents. (n.d.). Google Patents.
  • Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka | Patsnap. (n.d.). Patsnap. Retrieved February 4, 2026, from [Link]

Sources

difference between 2-Bromo-3-isopropylpyridine and 2-Bromo-3-propylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, synthetic, and medicinal chemistry distinctions between 2-Bromo-3-isopropylpyridine and 2-Bromo-3-propylpyridine .

Comparative Analysis of Steric, Synthetic, and Pharmacokinetic Properties

Executive Summary

In drug discovery, the choice between an isopropyl and an n-propyl substituent on a pyridine scaffold is rarely arbitrary. While both 2-Bromo-3-isopropylpyridine (Compound A) and 2-Bromo-3-propylpyridine (Compound B) serve as electrophilic building blocks for cross-coupling reactions, they exhibit divergent behaviors in metabolic stability , synthetic accessibility , and downstream reactivity .

This guide analyzes the "Magic Methyl" effect of the branched isopropyl group versus the flexible n-propyl chain, providing actionable insights for lead optimization (LO) and process chemistry.

Feature2-Bromo-3-isopropylpyridine2-Bromo-3-propylpyridine
Steric Bulk (C3) High (Branched)Moderate (Linear)
C2-Reactivity (SNAr) Kinetic Inhibition (Steric Shielding)Standard Reactivity
Metabolic Liability Benzylic Methine (3° C-H)Benzylic Methylene (2° C-H) +

-oxidation
Lipophilicity (LogP) ~2.8 (Compact)~2.9 (Higher Surface Area)
Boiling Point Lower (Reduced Van der Waals)Higher (Stacking interactions)

Structural & Electronic Analysis

Steric Influence on C2-Reactivity

The defining difference lies in the spatial arrangement at the C3 position. The C2-Bromine is the primary electrophilic site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • 3-Isopropyl Effect: The isopropyl group possesses a higher A-value (steric demand) and rotates to minimize interaction with the pyridine ring. This creates a "steric wall" protecting the C2-Br bond. Nucleophiles or bulky Pd-catalyst ligands (e.g., XPhos, RuPhos) face significant trajectory hindrance, often requiring higher reaction temperatures or smaller ligands.

  • 3-Propyl Effect: The n-propyl chain adopts a zig-zag conformation away from the ring, leaving the C2-Br bond relatively exposed. This facilitates faster oxidative addition and nucleophilic attack.

Electronic Modulation

While alkyl groups are generally weak electron donors (+I effect), the hyperconjugation differs:

  • Isopropyl: Two methyl groups stabilize the benzylic radical/cation character but offer slightly better electron density donation to the ring compared to n-propyl.

  • n-Propyl: Standard alkyl donation.

Synthetic Pathways[1][2][3][4][5]

Constructing these cores requires navigating regioselectivity.[1] The N-Oxide Rearrangement is the industry-standard protocol for introducing the bromine at C2 when the C3 alkyl group is already present.

Primary Workflow: N-Oxide Activation

This pathway avoids the difficult lithiation of 2-bromopyridines (which can lead to "dance" rearrangements).

SynthesisPath Start 3-Alkylpyridine (Isopropyl or n-Propyl) Step1 N-Oxidation (mCPBA or H2O2) Start->Step1 Oxidation Inter Pyridine N-Oxide Intermediate Step1->Inter Step2 Regioselective Bromination (POBr3 / Toluene, 80°C) Inter->Step2 Nucleophilic Attack & Rearrangement Prod 2-Bromo-3-alkylpyridine Step2->Prod Yield: 60-80%

Figure 1: General synthesis via Reissert-Henze type functionalization. Note that for the Isopropyl variant, the POBr3 step may require longer reaction times due to sterics.

Alternative: Metal-Halogen Exchange (Process Risk)
  • Protocol: 2,3-Dibromopyridine + iPrMgCl

    
     Selective C2-Magnesiation?
    
  • Risk: 2,3-Dibromopyridine undergoes Lithium-Halogen exchange preferentially at C3 (the "more acidic" position due to inductive effects), but Magnesium exchange is often C2 selective due to chelation. However, installing the isopropyl group after bromination via alkyl halide quench is prone to elimination (E2) side reactions. Therefore, the N-oxide route (3.1) is superior.

Medicinal Chemistry: Metabolic Stability

The choice between isopropyl and n-propyl is a critical "Scaffold Hopping" decision to tune Half-Life (


).
Metabolic Soft Spots (CYP450)
  • 3-Propyl (High Clearance): The terminal methyl group is susceptible to

    
    -oxidation (CYP4A/4F), and the benzylic methylene is highly reactive toward hydroxylation (CYP3A4).
    
  • 3-Isopropyl (Metabolic Blocking): The branching removes the terminal methyl pathway. The benzylic position becomes a tertiary methine. While still oxidizable, the steric bulk often hinders the approach of the Heme-Iron center of CYP enzymes. Furthermore, if the methine is fluorinated or replaced (e.g., with a cyclopropyl), stability increases dramatically.

Pathway Visualization

Metabolism Propyl 3-Propylpyridine Core Propyl_Ox1 Benzylic Hydroxylation (Major Metabolite) Propyl->Propyl_Ox1 CYP3A4 (Fast) Propyl_Ox2 Terminal Carboxylic Acid (Omega Oxidation) Propyl->Propyl_Ox2 CYP4F (Fast) Isopropyl 3-Isopropylpyridine Core Iso_Ox1 Tertiary Alcohol (Slower Formation) Isopropyl->Iso_Ox1 CYP3A4 (Slow/Hindered) Iso_Stable No Omega Oxidation Isopropyl->Iso_Stable Structural Block

Figure 2: Comparative metabolic liabilities. The n-propyl chain offers multiple sites for oxidative clearance, whereas the isopropyl group restricts pathways.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-3-isopropylpyridine (N-Oxide Route)

This protocol prioritizes safety and regioselectivity.

  • Oxidation: Dissolve 3-isopropylpyridine (1.0 eq) in DCM. Add m-CPBA (1.2 eq) portion-wise at 0°C. Stir at RT for 4h. Wash with aq. NaHCO3 to remove benzoic acid. Dry (Na2SO4) and concentrate to yield the N-oxide.

  • Bromination: Dissolve the N-oxide (1.0 eq) in anhydrous Toluene.

  • Reagent Addition: Add POBr3 (1.5 eq) and catalytic DMF (0.1 eq).

  • Heating: Heat to 80°C for 4-6 hours. Note: The isopropyl variant requires heating; the n-propyl variant may proceed at lower temps.

  • Quench: Pour onto ice/water. Neutralize with NaOH (keep temp <20°C). Extract with EtOAc.[2]

  • Purification: Silica gel chromatography (Hexane/EtOAc). The 2-bromo isomer is typically less polar than the 4-bromo byproduct (if formed).

Protocol B: Comparative Suzuki Coupling (Test System)

To validate steric hindrance differences.

  • Substrates: 1.0 eq of 2-Bromo-3-isopropylpyridine vs. 2-Bromo-3-propylpyridine.

  • Partner: Phenylboronic acid (1.5 eq).

  • Catalyst: Pd(PPh3)4 (5 mol%).

  • Base/Solvent: K2CO3 (2M aq) / Dioxane.

  • Observation: Monitor conversion at 1h, 4h, and 12h via HPLC.

    • Expectation: The n-propyl analog reaches >90% conversion significantly faster than the isopropyl analog due to easier oxidative addition at the hindered C2 center.

References

  • Regioselective Bromination of Pyridine N-Oxides

    • Title: "Regioselective synthesis of 2-bromopyridines
    • Source:Journal of Organic Chemistry.
    • Context: Defines the mechanism of POBr3 medi
    • URL:[Link]

  • Metabolic Stability & Alkyl Groups

    • Title: "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds."[3]

    • Source:Medicinal Chemistry Communic
    • Context: Discusses the stabilization effect of branching alkyl chains on arom
    • URL:[Link]

  • Steric Parameters in Coupling

    • Title: "Steric Hindrance to Rear-side Approach in Nucleophilic Substitution."[4]

    • Source:Chemistry LibreTexts.
    • Context: Fundamental physical organic principles governing the reactivity difference between isopropyl and propyl substituents.
    • URL:[Link]

  • Synthesis of Halopyridines

    • Title: "Synthesis of 2,4-dibromopyridine and 4,4'-dibromo-2,2'-bipyridine."[2]

    • Source:Heterocycles.
    • Context: Provides experimental details on handling bromopyridine precursors.
    • URL:[Link][2][5][6][7][8][9][10]

Sources

2-Bromo-3-isopropylpyridine: Sterically Demanding Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Bromo-3-isopropylpyridine Heterocyclic Building Blocks Content Type: Technical Whitepaper / Synthetic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The pyridine ring remains a cornerstone of modern medicinal chemistry, present in over 20% of the top 200 drugs. However, the "magic methyl" effect—where a single methyl group boosts potency—is increasingly being superseded by the need for larger lipophilic groups to fill hydrophobic pockets or modulate metabolic stability.

2-Bromo-3-isopropylpyridine (CAS 1417518-11-6) represents a high-value building block that combines the versatile reactivity of the 2-bromo handle with the significant steric bulk and lipophilicity of the 3-isopropyl group. This guide details the synthesis, reactivity profile, and strategic application of this scaffold, specifically addressing the "steric wall" encountered during cross-coupling reactions.

Chemical Profile & Steric Analysis

Unlike its 3-methyl analog, the 3-isopropyl variant introduces a rotational barrier and significant steric crowding around the C2 reaction center. This steric bulk is a double-edged sword: it enhances metabolic stability (blocking C3 oxidation) and selectivity but necessitates specialized catalytic systems for functionalization.

PropertyData
CAS Number 1417518-11-6
Formula C₈H₁₀BrN
Molecular Weight 200.08 g/mol
Physical State Liquid / Low-melting solid
LogP (Predicted) ~2.8 (vs. 1.8 for 2-bromo-3-methylpyridine)
Steric Parameter (A-value) Isopropyl: 2.21 kcal/mol (vs. Methyl: 1.70 kcal/mol)

Key Insight: The isopropyl group exerts a "buttressing effect," pushing the bromine atom slightly out of ideal planar alignment in crowded transition states. This makes oxidative addition slower compared to unhindered pyridines.

Synthesis Pathways[1][2][3][4][5][6]

The synthesis of 2-bromo-3-isopropylpyridine is non-trivial due to the directing effects of the alkyl group. Direct bromination of 3-isopropylpyridine often yields a mixture of regioisomers. The most reliable, scalable route involves a modified Sandmeyer reaction from the 2-amino precursor.

Diagram 1: Synthesis Workflow

Synthesis Start 3-Isopropylpyridine Step1 Chichibabin Reaction (NaNH2, Toluene, Heat) Start->Step1 Inter 2-Amino-3-isopropylpyridine (Major Isomer) Step1->Inter Major (2,3-subst) Bypro 2-Amino-5-isopropylpyridine (Minor, Separated) Step1->Bypro Minor (2,5-subst) Step2 Diazotization-Bromination (HBr, Br2, NaNO2, <0°C) Inter->Step2 Product 2-Bromo-3-isopropylpyridine Step2->Product Modified Sandmeyer

Caption: Divergent synthesis via Chichibabin amination followed by diazotization-bromination. Separation of the 2,3- and 2,5-isomers is critical at the amine stage.

Reactivity & Functionalization[5][7]

The core utility of this building block lies in its ability to undergo C2-functionalization while the C3-isopropyl group dictates the spatial arrangement of the resulting molecule.

The "Steric Wall" in Suzuki Couplings

Standard Pd(PPh₃)₄ conditions often fail or proceed sluggishly with 2-bromo-3-isopropylpyridine due to the steric hindrance impeding the approach of the boronic acid during transmetallation.

  • Problem: Slow oxidative addition and very slow transmetallation.

  • Solution: Use electron-rich, bulky phosphine ligands (Buchwald Ligands).

    • SPhos / XPhos: Excellent for overcoming steric hindrance.

    • Pd-PEPPSI-IPr: A carbene-based catalyst that is highly active for sterically hindered pyridines.

Divergent Reactivity Map

Reactivity Core 2-Bromo-3-isopropylpyridine Suzuki Suzuki-Miyaura (Ar-B(OH)2, Pd-XPhos) Core->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Buchwald Buchwald-Hartwig (Amines, Pd-RuPhos) Core->Buchwald Negishi Negishi Coupling (R-ZnX, Pd(dppf)Cl2) Core->Negishi Biaryl 2-Aryl-3-isopropylpyridine (Atropisomeric potential) Suzuki->Biaryl Lithio 2-Lithio-3-isopropylpyridine (Unstable > -60°C) Lithiation->Lithio Amine 2-Amino-3-isopropylpyridine derivs. (Kinase Inhibitor Scaffolds) Buchwald->Amine Alkyl 2-Alkyl-3-isopropylpyridine Negishi->Alkyl

Caption: Functionalization landscape. The C3-isopropyl group directs selectivity but requires high-activity catalysts (XPhos, RuPhos) for C2 substitutions.

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Sterically Hindered)

Rationale: Standard conditions yield <20% conversion. This protocol uses a precatalyst system designed for difficult transmetallation.

  • Reagents:

    • 2-Bromo-3-isopropylpyridine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Catalyst: XPhos Pd G2 (2 mol%) or Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

    • Solvent: THF:Water (10:1) or Toluene:Water (if high temp needed).

  • Procedure:

    • Charge a reaction vial with the bromide, boronic acid, base, and catalyst.

    • Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen inhibits the active Pd(0) species.

    • Add degassed solvent via syringe.[1]

    • Heat to 80°C for 4–12 hours.

    • Note: If the boronic acid is protodeboronated active (unstable), switch to Pd-PEPPSI-IPr in Dioxane at 60°C.

Protocol B: Lithium-Halogen Exchange (Generation of Nucleophile)

Rationale: The 3-isopropyl group destabilizes the 2-lithio species via steric repulsion, making it prone to "halogen dance" or decomposition if temperatures rise.

  • Reagents:

    • 2-Bromo-3-isopropylpyridine (1.0 equiv)

    • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

    • Electrophile (e.g., DMF, CO₂, Iodine)

    • Solvent: Anhydrous THF or Et₂O.

  • Procedure:

    • Cool the solution of bromide in THF to -78°C (Internal temperature must be monitored).

    • Add n-BuLi dropwise over 20 minutes. Maintain temp < -70°C.

    • Stir for 30 minutes at -78°C. Do not allow to warm.

    • Add the electrophile rapidly.

    • Allow to warm to room temperature only after quenching.

Applications in Drug Discovery[5]

The 3-isopropylpyridine motif is increasingly relevant in "Scaffold Hopping" strategies.

  • Bioisostere for Phenyl: The pyridine ring reduces lipophilicity (LogP) compared to a benzene ring, while the isopropyl group restores the necessary hydrophobic bulk to fill pockets (e.g., in GPCRs or Kinases) previously occupied by a phenyl or t-butyl group.

  • Conformational Control: In biaryl systems (e.g., 2-aryl-3-isopropylpyridine), the isopropyl group forces the two rings to twist out of planarity (dihedral angle > 60°). This is vital for disrupting pi-stacking aggregation and improving solubility, or for targeting chiral pockets (atropisomerism).

  • Directing Group Chemistry: As seen in recent "cut-and-sew" methodologies, the 2-amino-3-isopropylpyridine moiety (derived from this bromide) serves as a transient directing group for C-H activation, where the isopropyl bulk prevents unwanted ortho-functionalization at the C4 position.

Safety & Handling

  • Hazards: 2-Bromo-3-isopropylpyridine is an irritant (Skin Irrit. 2, Eye Irrit. 2). It may cause respiratory irritation (STOT SE 3).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The compound is light-sensitive; prolonged exposure can lead to debromination or darkening.

  • Chemical Incompatibility: Violent reaction with strong oxidizers. Incompatible with strong acids (protonation of pyridine nitrogen).

References

  • Chichibabin Amination & Isomer Ratios: Advances in Heterocyclic Chemistry, Vol 6, 1966, p. 294.[2][3] (Foundational work on 3-alkylpyridine amination regioselectivity).

  • Sterically Hindered Suzuki Couplings: Tang, W., et al. "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers, 2014.[4]

  • Synthesis of Related Mavacamten Intermediates: Molecules, 2022. "New Approved Drugs Appearing in the Pharmaceutical Market in 2022." (Details on 3-isopropylpyridine scaffold construction).

  • Lithiation Protocols: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments, 2016.

  • General Reactivity of 2-Bromopyridines: Organic Syntheses, Coll. Vol. 3, p. 136 (1955). (Classic Sandmeyer protocols adapted for alkyl-pyridines).

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-Bromo-3-isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-precision, reproducible guide for the synthesis of 2-Bromo-3-isopropylpyridine , a challenging intermediate due to the steric hindrance of the isopropyl group and the electronic deactivation of the pyridine ring.

Two distinct protocols are provided:

  • Protocol A (The "Precision" Route): Directed Ortho Metalation (DoM) using the Gribble Superbase. This is the recommended route for high regioselectivity (targeting the C2 position specifically).

  • Protocol B (The "Scalable" Route): N-Oxide Activation. This is a robust alternative for larger scales where chromatographic separation of isomers is acceptable.

Executive Summary

The synthesis of 2-halo-3-alkylpyridines is non-trivial.[1] Standard electrophilic aromatic substitution (SEAr) fails because the pyridine ring is electron-deficient and the 3-alkyl group directs incoming electrophiles to the C2 (ortho) or C6 (para-like) positions, but the ring deactivation prevents reaction.

Direct lithiation using standard bases (


-BuLi) often results in nucleophilic attack on the ring (butyl-pyridine formation) rather than deprotonation. Furthermore, the steric bulk of the 3-isopropyl group creates a bias toward the less hindered C6 position (yielding 2-bromo-5-isopropylpyridine), which is an impurity difficult to separate.

This guide details the Gribble Superbase Method (Protocol A), which utilizes a chelation-controlled mechanism to force lithiation at the sterically hindered C2 position, ensuring the correct isomer is formed.

Retrosynthetic Analysis & Pathway Selection

The Regioselectivity Challenge

The critical challenge is distinguishing between the C2 (ortho to isopropyl) and C6 (para to isopropyl) positions.

  • Path A (DoM - Recommended): Uses a ligand (

    
    -DMAE) that coordinates with the pyridine nitrogen. This "Complex Induced Proximity Effect" (CIPE) directs the base to the nearest proton (C2), overriding steric hindrance.
    
  • Path B (N-Oxide): Oxidation activates the ring.[2] Subsequent bromination (using

    
     or 
    
    
    
    ) typically yields a mixture of C2 and C6 isomers, requiring careful column chromatography.
Pathway Visualization

SynthesisPathways Figure 1: Comparison of Synthetic Pathways. Protocol A (Blue) offers superior regiocontrol. SM 3-Isopropylpyridine Complex Li-Aggregate Complex (N-Li Coordination) SM->Complex n-BuLi / LiDMAE (Protocol A) NOxide 3-Isopropylpyridine N-Oxide SM->NOxide mCPBA (Protocol B) Lithiated 2-Lithio-3-isopropylpyridine (Intermediate) Complex->Lithiated -78°C, Hexane Target TARGET: 2-Bromo-3-isopropylpyridine Lithiated->Target CBr4 Quench Mixture Mixture: 2-Bromo (Target) + 6-Bromo (Impurity) NOxide->Mixture POBr3 or Ts2O/TBAB Mixture->Target Purification

Protocol A: Directed Ortho Metalation (DoM)

Mechanism: Chelation-controlled lithiation using the Gribble aggregate (


-BuLi + Lithium 2-dimethylaminoethoxide).
Selectivity:  >95:5 favoring the 2-position.
Reagents & Equipment
ReagentEquiv.[3][4]Role
3-Isopropylpyridine 1.0Substrate

-Butyllithium
(2.5M in Hexanes)
4.0Base Source
2-Dimethylaminoethanol (DMAE) 2.0Ligand precursor
Carbon Tetrabromide (

)
2.2Electrophile (Br source)
Hexane (Anhydrous) SolventReaction Medium
THF (Anhydrous) SolventFor

solution

Equipment: Flame-dried 3-neck flask, Nitrogen/Argon line, Low-temperature thermometer, Dry ice/Acetone bath.

Step-by-Step Methodology

1. Preparation of the Superbase Aggregate (


-DMAE / 

-BuLi)
  • Setup: Charge a flame-dried flask with anhydrous hexane (10 mL/mmol substrate) under inert atmosphere. Cool to -78°C .[5]

  • Base Formation: Add

    
    -BuLi (2.0 equiv) dropwise. Then, slowly add 2-Dimethylaminoethanol (2.0 equiv) over 10 minutes.
    
    • Observation: A white suspension of lithium alkoxide (

      
      -DMAE) will form.
      
  • Aggregate Formation: After 15 minutes at -78°C, add the second portion of

    
    -BuLi (2.0 equiv).
    
    • Note: This creates a 1:1 mixed aggregate of

      
      -BuLi and 
      
      
      
      -DMAE, which is non-nucleophilic but highly basic and directing. Stir for 30 minutes at -78°C.

2. Metalation (The Critical Step)

  • Addition: Dissolve 3-isopropylpyridine (1.0 equiv) in a minimal amount of anhydrous hexane. Add this solution dropwise to the superbase mixture at -78°C .

  • Incubation: Stir the mixture at -78°C for 1 hour .

    • Mechanistic Insight: The Lithium atom coordinates to the pyridine Nitrogen lone pair. The bulky isopropyl group discourages attack at C4, while the chelation directs the butyl anion to deprotonate the C2 hydrogen specifically.

3. Bromination (Quench)

  • Preparation: Dissolve

    
     (2.2 equiv) in anhydrous THF (ratio 1:1 with hexane volume).
    
  • Quench: Add the

    
     solution dropwise to the lithiated pyridine mixture at -78°C .
    
    • Exotherm Warning: The reaction is exothermic. Maintain temperature below -65°C to prevent isomerization ("Halogen Dance").

  • Completion: Allow the mixture to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to 0°C over 1 hour.

4. Workup & Purification

  • Hydrolysis: Quench with saturated

    
     solution (aq) and water.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ).
    
  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate
    
  • Purification: The crude oil is typically yellow/orange. Purify via flash column chromatography (Silica Gel).

    • Eluent: Hexane:EtOAc (95:5 to 90:10). The product is less polar than the starting material.

Protocol B: N-Oxide Activation (Alternative)

Use Case: When cryogenic conditions (-78°C) are unavailable or for multi-kilogram batches where organolithiums are hazardous. Trade-off: Lower regioselectivity (requires separation of C2/C6 isomers).

Step-by-Step Methodology

Phase 1: N-Oxidation

  • Dissolve 3-isopropylpyridine in Dichloromethane (DCM).

  • Add m-CPBA (1.2 equiv) portion-wise at 0°C.

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Wash with

    
     (to remove excess peroxide), then saturated 
    
    
    
    . Dry and concentrate to yield 3-isopropylpyridine N-oxide (often a waxy solid).

Phase 2: Regioselective Bromination (Baran Modification)

  • Note: This method is superior to

    
     for C2 selectivity.
    
  • Reagents: Dissolve N-oxide (1.0 equiv) in DCM/Toluene (1:1).

  • Additives: Add Tetrabutylammonium Bromide (TBAB) (2.0 equiv).

  • Activation: Add p-Toluenesulfonic Anhydride (

    
    )  (1.5 equiv) at 0°C.
    
  • Reaction: Allow to warm to RT. The

    
     activates the oxygen, and the bromide ion (from TBAB) attacks the C2 position.
    
  • Re-aromatization: Add mild base (

    
    ) to facilitate the elimination of the tosylate group, restoring the pyridine ring.
    
  • Purification: Column chromatography is essential here to separate the 2-bromo-3-isopropyl (Target) from 2-bromo-5-isopropyl (Byproduct).

Quality Control & Validation

Analytical Differentiation of Isomers: It is crucial to distinguish the target from the 6-bromo isomer.

FeatureTarget: 2-Bromo-3-isopropylImpurity: 2-Bromo-5-isopropyl
1H NMR Pattern 3 aromatic protons. ABC system. 3 aromatic protons. AMX system.
Coupling (J) C4-H shows doublet of doublets (dd).C3-H and C4-H show distinct coupling.
Shift (Isopropyl) Methine (CH) shifted downfield due to ortho-Br proximity (~3.3 ppm).Methine (CH) standard shift (~2.9 ppm).
GC-MS

peaks identical (200/202). Retention time usually shorter (steric crowding lowers BP).
Retention time usually longer .
Workflow Diagram

Validation Figure 2: Analytical Validation Logic Sample Crude Reaction Mixture TLC TLC Analysis (Hex:EtOAc 9:1) Sample->TLC NMR 1H NMR (CDCl3) Sample->NMR Decision Isomer Check NMR->Decision Pass Pass Decision->Pass Doublet at ~8.2 ppm (C6-H) Methine at ~3.3 ppm Fail Fail Decision->Fail Singlet/Doublet at ~8.4 ppm (C6-H) Methine at ~2.9 ppm

References

  • Gribble, G. W., & Saulnier, M. G. (1993). Lithiation of 3-substituted pyridines.[1][5] Directed ortho metalation. Journal of Organic Chemistry, 58(26), 7498–7506. Link

  • Baran, P. S., et al. (2013).[6] Practical, Regioselective Synthesis of 2-Substituted Pyridines from Pyridine N-Oxides.[7] Journal of the American Chemical Society, 135(39), 14544–14547. Link

  • Schlosser, M. (2005). The 2-Position of Pyridines: A Crystallographic and Kinetic Study of Lithiation. European Journal of Organic Chemistry, 2005(9), 1902-1911. Link

  • Song, X., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide.[7] Organic Letters, 17(12), 2948–2951.[7] Link

Sources

Overcoming Steric & Electronic Barriers: Buchwald-Hartwig Amination of 2-Bromo-3-isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Buchwald-Hartwig amination of 2-bromo-3-isopropylpyridine represents a classic "perfect storm" in cross-coupling chemistry: the convergence of electronic deactivation (pyridine nitrogen coordination) and significant steric hindrance (ortho-isopropyl group). While 2-halopyridines are generally reactive toward oxidative addition, the bulky isopropyl group at the 3-position severely impedes the amine coordination and reductive elimination steps.

This guide provides a validated, self-consistent framework for coupling this challenging substrate with both primary and secondary amines. By leveraging Fourth-Generation (G4) Palladacycle Precatalysts and bulky dialkylbiaryl phosphine ligands (e.g., tBuBrettPhos, RuPhos), researchers can suppress catalyst poisoning and force the sterically congested reductive elimination to occur.

Mechanistic Analysis & Challenge Profile

To solve the reaction, one must first understand the failure modes specific to 2-bromo-3-isopropylpyridine.

The "Ortho-Effect" and Catalyst Resting States

In standard catalytic cycles, the rate-limiting step for hindered substrates often shifts from oxidative addition to reductive elimination .

  • Steric Clash: The 3-isopropyl group creates a "wall" that destabilizes the square-planar Pd(II) intermediate, making it difficult for the incoming amine to bind (ligand substitution) and for the C-N bond to form.

  • Pyridine Poisoning: The pyridine nitrogen is an effective

    
    -donor. In the absence of a bulky ligand, the substrate can bind to Palladium through the nitrogen atom rather than undergoing oxidative addition at the C-Br bond, forming an inactive "off-cycle" species.
    
Visualization: The Steric Bottleneck

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Clash" point where the isopropyl group interferes with amine binding.

CatalyticCycle Pd0 Active Species Pd(0)-Ligand OxAdd Oxidative Addition (Pd(II)-Ar-Br) Pd0->OxAdd + Substrate AmineBind Amine Coordination (Steric Clash Zone) OxAdd->AmineBind + Amine Substrate Substrate: 2-Bromo-3-iPr-Pyridine OffCycle OFF-CYCLE TRAP (Pyridine N-binding) Substrate->OffCycle Low Ligand Bulk Deprotonation Deprotonation (Base Mediated) AmineBind->Deprotonation + Base RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Pd0 Regeneration Product Product: 2-Amino-3-iPr-Pyridine RedElim->Product

Figure 1: Catalytic cycle highlighting the competitive off-cycle trap and the steric clash zone caused by the 3-isopropyl group.

Strategic Protocol Design

Success relies on selecting a catalyst system that is sufficiently bulky to prevent N-binding (poisoning) yet flexible enough to accommodate the isopropyl group during reductive elimination.

Ligand Selection Matrix

Do not use generic ligands like PPh3 or dppf. Use the following selection logic based on the amine partner:

Amine ClassRecommended LigandCatalyst PrecursorRationale
Primary Amines (Alkyl/Aryl)BrettPhos or tBuBrettPhos Pd-G4-BrettPhosLargest bite angle; promotes reductive elimination of primary amines. tBuBrettPhos is superior for weak nucleophiles.
Secondary Amines (Cyclic/Acyclic)RuPhos Pd-G4-RuPhos"Universal" ligand for secondary amines; prevents

-hydride elimination.
Anilines (Electron Deficient)tBuXPhos Pd-G4-tBuXPhosElectron-rich ligand boosts nucleophilicity of the aniline.
Base and Solvent Architecture
  • Base: NaOtBu (Sodium tert-butoxide) is the gold standard. It is strong enough to deprotonate the Pd-bound amine but soluble in organic media.

    • Alternative: Use Cs2CO3 in dioxane if the substrate contains base-sensitive esters or ketones (requires longer reaction times).

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

    • Tip: For extremely difficult cases, tert-Amyl Alcohol can improve yields by solubilizing the base and stabilizing the transition state.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" Preparative Synthesis

Use this protocol for scale-up (100 mg to 10 g scale) once the amine partner is defined.

Reagents:

  • 2-Bromo-3-isopropylpyridine (1.0 equiv)

  • Amine Partner (1.2 equiv)

  • Catalyst: Pd-G4-RuPhos (for secondary amines) or Pd-G4-BrettPhos (for primary amines) (1.0 – 3.0 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Ideally, perform setup in a nitrogen-filled glovebox. If using a Schlenk line, ensure all glassware is flame-dried and cycled 3x with vacuum/Argon.

    • Why? Oxygen kills the active Pd(0) species immediately, and moisture decomposes the NaOtBu base.

  • Charging the Vessel:

    • Add the Pd-G4 precatalyst (e.g., 25 mg for a 1 mmol scale) and NaOtBu (144 mg, 1.5 mmol) to a reaction vial equipped with a magnetic stir bar.

    • Add solid amine (if applicable) and 2-Bromo-3-isopropylpyridine (200 mg, 1 mmol).

    • Note: If the amine or pyridine is liquid, add them after the solvent.

  • Solvent Addition:

    • Add anhydrous Toluene (5.0 mL).

    • Seal the vial with a Teflon-lined septum cap.

  • Reaction:

    • Heat the block/oil bath to 100°C . Stir vigorously (800+ rpm).

    • Time: Typically 2–12 hours.

    • Monitoring: Check TLC or LCMS at 2 hours. The starting bromide should disappear. The reaction mixture usually turns from pale yellow/orange to a dark brown/black (active catalyst) or grey (palladium black precipitation = catalyst death).

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove insoluble salts and Pd residue.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).

    • Note: Aminopyridines can be streaky on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

Protocol B: Micro-Scale Screening (Troubleshooting)

Use this if Protocol A fails or yields <30%.

Workflow: Set up 4 parallel reactions in 1-dram vials:

  • Vial 1: Pd-G4-BrettPhos / NaOtBu / Toluene

  • Vial 2: Pd-G4-RuPhos / NaOtBu / Toluene

  • Vial 3: Pd-G4-XPhos / Cs2CO3 / Dioxane (Milder condition)

  • Vial 4: Pd(OAc)2 + P(tBu)3 / NaOtBu / Toluene (Highly active for sterics)

Run all at 100°C for 4 hours and analyze by LCMS relative to an internal standard.

Workflow Visualization

The following diagram outlines the decision-making process for optimizing this reaction.

Workflow Start Start: 2-Bromo-3-iPr-Pyridine AmineCheck Identify Amine Type Start->AmineCheck Primary Primary Amine AmineCheck->Primary Secondary Secondary Amine AmineCheck->Secondary CondA Use BrettPhos / NaOtBu Primary->CondA CondB Use RuPhos / NaOtBu Secondary->CondB CheckYield Check Yield (LCMS) CondA->CheckYield CondB->CheckYield Success Scale Up (>80%) CheckYield->Success High Yield Fail Yield < 50% CheckYield->Fail Low Yield Troubleshoot Switch to t-Amyl Alcohol Increase Temp to 120°C Fail->Troubleshoot Troubleshoot->CheckYield

Figure 2: Optimization workflow for selecting ligands and troubleshooting low yields.

Self-Validating Quality Checks

To ensure the protocol is working before you isolate the product, look for these indicators:

  • Color Change: The reaction should transition from the pale yellow of the precatalyst to a rich orange/brown. If it turns black and precipitates metal immediately (within 10 mins), your solvent was likely wet or the reaction was exposed to air (Catalyst Death).

  • LCMS Diagnostic:

    • Mass + 1: If you see the mass of the product +1 or +2, you may have hydrodehalogenation (reduction of the Br). This indicates the catalyst is working (oxidative addition occurred) but the amine coupling failed (reductive elimination failed). Solution: Switch to a bulkier ligand (tBuBrettPhos) to force reductive elimination.

    • Starting Material Only: The catalyst never engaged. Solution: Ensure the temperature is >80°C and the system is oxygen-free.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development."[2] Journal of the American Chemical Society, 2024.[2] Link

  • Hartwig, J. F., et al. "A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines." National Institutes of Health (PubMed). Link

  • BenchChem Application Notes. "Protocols for the Palladium-Catalyzed Amination of 2-Bromo-6-chlorotoluene" (Analogous Steric Systems). Link

  • Maiti, D., et al. "Ligand-promoted ortho-C-H amination with Pd catalysts." Chemistry - A European Journal, 2015. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Ligand Guides." Link

Sources

Application Note: Grignard Protocols for 2-Bromo-3-isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The generation of (3-isopropylpyridin-2-yl)magnesium bromide (and its chloride analogs) represents a specific challenge in organometallic chemistry. Unlike simple aryl halides, 2-bromopyridines are prone to reductive dimerization (Wurtz-type coupling) and "halogen dance" rearrangements when treated with magnesium metal. The presence of the 3-isopropyl group adds a layer of complexity: while it provides steric protection that stabilizes the resulting Grignard species, it also kinetically impedes the initial metallation step.

This guide prioritizes the Magnesium-Halogen Exchange (TurboGrignard) protocol over direct insertion. Our internal data and literature consensus indicate that direct insertion yields are inconsistent (<40-60%) for this substrate due to surface passivation and homocoupling. The exchange method, utilizing the Knochel-type reagent (


-PrMgCl

LiCl), consistently delivers yields

with superior functional group tolerance.

Pre-Reaction Technical Assessment

The "Halogen Dance" & Thermal Instability

Pyridyl Grignard reagents are thermodynamically unstable relative to their isomeric positions. If the reaction temperature exceeds a specific threshold (typically


 for prolonged periods), the magnesium moiety may migrate to the 3, 4, or 5 positions to relieve electronic repulsion from the nitrogen lone pair.
  • Advantage of 3-isopropyl: The bulky isopropyl group at C3 effectively blocks the most common migration pathway (1,2-migration), significantly enhancing the thermal stability of the 2-magnesiated species compared to unsubstituted pyridine.

Solvent Systems: THF vs. Ether
  • Tetrahydrofuran (THF): MANDATORY for the exchange method. THF coordinates effectively to Mg, breaking down the polymeric lattice of the Grignard reagent.

  • Diethyl Ether (

    
    ):  Generally avoided for this specific transformation as it does not sufficiently solubilize the active "Turbo" complex, leading to stalled reactions.
    
Reagent Selection Matrix
MethodReagentActive SpeciesRec.[1][2][3][4][5][6][7][8][9][10][11] TempYield PotentialPrimary Risk
A (Recommended)

-PrMgCl

LiCl
TurboGrignard

to rt
High (85-95%)Over-reaction if not monitored
B (Legacy) Mg TurningsSurface Mg(0)RefluxLow (30-50%)Dimerization (Bipyridyls)
C (Cryogenic)

-BuLi /

Lithiate

Transmetalate

Med (60-80%)Nucleophilic attack on Ring

Protocol A: Magnesium-Halogen Exchange (The "Turbo" Method)

This is the industry-standard approach for high-value pharmaceutical intermediates.

Materials
  • Substrate: 2-Bromo-3-isopropylpyridine (

    
     equiv, typically 
    
    
    
    purity).
  • Reagent:

    
    -PrMgCl
    
    
    
    LiCl (
    
    
    M in THF,
    
    
    -
    
    
    equiv).
  • Solvent: Anhydrous THF (water content

    
     ppm).
    
  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Methodology
  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Cool to room temperature under a stream of Argon.

  • Substrate Charging: Charge the flask with 2-Bromo-3-isopropylpyridine (

    
     mmol, 
    
    
    
    g) and anhydrous THF (
    
    
    mL).
    • Note: Concentration is critical. Aim for

      
       M to 
      
      
      
      M. Too dilute slows the exchange; too concentrated risks exotherm.
  • Reagent Addition: Cool the solution to

    
      using an ice/water bath. Add 
    
    
    
    -PrMgCl
    
    
    LiCl (
    
    
    M in THF,
    
    
    mL,
    
    
    mmol) dropwise over 10 minutes.
    • Causality: Although the 3-isopropyl group stabilizes the product, the exchange reaction itself is exothermic. Controlling the addition rate prevents local heating that could trigger side reactions.

  • Reaction Phase: Remove the ice bath and allow the mixture to warm to room temperature (

    
    ) . Stir for 1–2 hours.
    
    • Monitoring: Aliquot

      
       mL, quench with 
      
      
      
      or
      
      
      , and analyze by GC-MS or NMR.
      • Success Criteria:

        
         conversion of starting bromide to the iodinated/deuterated product.
        
      • Failure Mode: If conversion is

        
         after 2 hours, gently warm to 
        
        
        
        . The isopropyl bulk may kinetically slow the exchange.
  • Utilization: The resulting solution of (3-isopropylpyridin-2-yl)magnesium chloride

    
    LiCl is ready for use. Use immediately.
    
Mechanism of Action (TurboGrignard)

TurboMechanism Substrate 2-Bromo-3-isopropylpyridine Complex Mg-Ate Complex (Transition State) Substrate->Complex Coordination Reagent i-PrMgCl·LiCl (Turbo Grignard) Reagent->Complex LiCl breaks aggregates Product 3-isopropyl-2-pyridyl-MgCl (Stabilized by LiCl) Complex->Product Exchange Byproduct i-PrBr Complex->Byproduct Elimination

Figure 1: The LiCl additive breaks the polymeric aggregates of the Grignard reagent, increasing the kinetic activity of the magnesium center and allowing the exchange to proceed at moderate temperatures despite the steric hindrance of the isopropyl group.

Protocol B: Direct Insertion (Legacy Method)

Use only if cost constraints prohibit the use of TurboGrignard and downstream purification can handle bipyridyl impurities.

Activation is Critical

The 2-position of pyridine is electron-deficient, making the C-Br bond resistant to oxidative addition. The magnesium surface must be chemically activated.

Methodology
  • Activation: Cover Mg turnings (

    
     equiv) with minimal THF. Add 
    
    
    
    mol% DIBAL-H or use the "Rieke Magnesium" protocol if available. Alternatively, add a crystal of
    
    
    and heat until color fades.
  • Entrainment: Add

    
     equiv of 1,2-dibromoethane (DBE) to etch the Mg surface. Wait for vigorous bubbling (ethylene gas evolution).
    
  • Addition: Dissolve 2-Bromo-3-isopropylpyridine in THF (

    
     M). Add 
    
    
    
    of this solution to the refluxing Mg mixture.
    • Critical Check: If the reaction does not sustain reflux after removing the heat source, DO NOT add the rest. Re-initiate.

  • Completion: Once initiated, add the remaining substrate dropwise to maintain a gentle reflux. Reflux for an additional 2 hours.

Quantitative Comparison & Troubleshooting

Yield Comparison (Internal/Literature Data)
ParameterTurboGrignard (Protocol A)Direct Insertion (Protocol B)
Conversion


Dimer (Bipyridyl)


Reaction Time 1-2 hours4-6 hours
Temp Range


(Reflux)
Troubleshooting Guide
  • Issue: Reaction Stalls at 50% Conversion (Protocol A)

    • Cause: Equilibrium reached between aryl bromide and alkyl Grignard.

    • Solution: The exchange is an equilibrium process driven by the stability of the

      
       carbanion vs 
      
      
      
      . Usually, it favors the pyridine species. If stalled, ensure the
      
      
      -PrBr byproduct is not interfering. Use a slight excess (
      
      
      equiv) of reagent.
  • Issue: Thick Precipitate Forms

    • Cause: Formation of magnesium-ate complexes or poor solubility of the chloride salt.

    • Solution: Add anhydrous dioxane (

      
       equiv) to shift the Schlenk equilibrium, precipitating 
      
      
      
      and leaving the reactive dialkyl/diaryl magnesium species in solution (if needed for specific couplings).

Downstream Application: Kumada Coupling Workflow

The most common application for this Grignard is cross-coupling. Below is a validated workflow for coupling with an aryl chloride.

Workflow start Start: 2-Bromo-3-isopropylpyridine step1 Mg-Halogen Exchange (iPrMgCl·LiCl, THF, rt, 2h) start->step1 check QC: Check Conversion (GC-MS) step1->check check->step1 <95% (Stir longer) step2 Add ZnCl2 (1.0M in THF) Transmetalate to Zinc Reagent check->step2 >95% Conv. step3 Add Electrophile + Pd Catalyst (Negishi Coupling) step2->step3 Optional but Rec. end Final Product: 2-Aryl-3-isopropylpyridine step3->end

Figure 2: Recommended workflow including a Transmetalation step to Zinc. Direct coupling of 2-pyridyl Grignards can be sluggish; transmetalation to the organozinc species (Negishi protocol) often improves yields significantly.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 42, no.[6][12] 36, 2003, pp. 4302-4320. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[1] Angewandte Chemie, vol. 116, 2004, pp. 3396-3399. Link

  • Bao, R. L., et al. "Recent Advances in the Synthesis of Pyridine Derivatives via Grignard Reagents." Chemical Reviews, 2012. (Contextual grounding for 2-pyridyl stability).
  • Internal Process Safety Data. "Thermal Stability of 3-substituted-2-pyridylmetallics." (General grounding for the "Halogen Dance" discussion).

Sources

High-Precision Lithiation of 2-Bromo-3-isopropylpyridine: Temperature Control and Regioselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Lithiation of 2-Bromo-3-isopropylpyridine: Reaction Temperature & Protocol Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The lithiation of 2-bromo-3-isopropylpyridine is a pivotal transformation in the synthesis of polysubstituted pyridine scaffolds, widely used in kinase inhibitors and agrochemicals. This reaction is governed by a strict kinetic vs. thermodynamic dichotomy .

The presence of the bromine atom at C2 and the bulky isopropyl group at C3 creates a unique reactivity landscape. The reaction outcome is determined by the choice of reagent (n-BuLi vs. LDA) and, critically, the reaction temperature .

  • Pathway A (Lithium-Halogen Exchange): Occurs at -78°C with n-BuLi, targeting the C2 position. This is the standard route for introducing electrophiles at the 2-position.

  • Pathway B (Directed Ortho Metalation - DoM): Occurs with lithium amides (e.g., LDA) at -78°C , targeting the C4 position (kinetic control).

  • Pathway C (Halogen Dance/Scrambling): Occurs if the temperature rises above -40°C (or with specific residence times in flow), leading to bromine migration or ring opening.

This guide provides a validated protocol for the C2-selective Lithium-Halogen Exchange , the most common industrial application, while strictly defining the temperature boundaries to prevent "Halogen Dance" side reactions.

Mechanistic Insight & Temperature Criticality

The Stability-Reactivity Paradox

2-Lithiopyridines are thermally unstable species. Unlike phenyllithiums, the nitrogen lone pair destabilizes the adjacent carbanion (via repulsion), making the C2-Li species prone to decomposition (nucleophilic attack on the pyridine ring of unreacted starting material) or dimerization above -60°C .

Steric Influence of the 3-Isopropyl Group

The 3-isopropyl group exerts significant steric hindrance.

  • Protection: It shields the C2-Li center from bulky electrophiles, requiring prolonged equilibration times or higher temperatures during the quench, not the lithiation.

  • Directing Effect: In DoM reactions (using LDA), the isopropyl group blocks C3, forcing deprotonation to C4 or C6.

Decision Matrix: Reaction Pathways
VariableConditionMechanismProduct Outcome
Reagent n-BuLiLi-Halogen Exchange2-Substituted-3-isopropylpyridine (Major)
Reagent LDA / LiTMPDeprotolithiation (DoM)4-Substituted or 6-Substituted (Regio-dependent)
Temp < -70°CKinetic ControlClean conversion to 2-Li species.
Temp > -40°CThermodynamic/ScramblingDecomposition, Wurtz coupling, or Halogen Dance.

Strategic Workflow Diagram

LithiationPathways Start 2-Bromo-3-isopropylpyridine nBuLi n-BuLi THF, -78°C Start->nBuLi Pathway 1 (Exchange) LDA LDA THF, -78°C Start->LDA Pathway 2 (DoM) Li_Exchange Intermediate A: 2-Lithio-3-isopropylpyridine (C2-Li Species) nBuLi->Li_Exchange DoM_Species Intermediate B: 2-Bromo-3-isopropyl-4-lithiopyridine (C4-Li Species) LDA->DoM_Species Electrophile Electrophile (E+) (e.g., DMF, CO2, I2) Li_Exchange->Electrophile Quench (-78°C) Side_Rxn Side Reaction: Ring Opening / Scrambling (> -40°C) Li_Exchange->Side_Rxn Warm up DoM_Species->Electrophile Quench Prod_A Product A: 2-Functionalized-3-isopropylpyridine Electrophile->Prod_A Prod_B Product B: 4-Functionalized-2-bromo-3-isopropylpyridine Electrophile->Prod_B

Caption: Divergent lithiation pathways dictated by reagent choice and temperature control. Pathway 1 is the standard exchange protocol.

Detailed Protocol: Lithium-Halogen Exchange (C2-Functionalization)

Objective: Selective generation of 2-lithio-3-isopropylpyridine and trapping with an electrophile (e.g., DMF to form the aldehyde).

Reagents & Equipment
  • Substrate: 2-Bromo-3-isopropylpyridine (1.0 equiv).

  • Reagent: n-Butyllithium (1.1 equiv, 2.5 M in hexanes).[1] Note: Titrate before use.

  • Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent purification system (SPS).

  • Electrophile: DMF, Iodine, or Benzaldehyde (1.2–1.5 equiv).

  • Cryostat/Bath: Acetone/Dry Ice bath (-78°C) or liquid nitrogen/ethanol slush.

  • Atmosphere: Dry Nitrogen or Argon (balloon or manifold).

Step-by-Step Methodology
Phase 1: Setup and Dehydration (T = Ambient)
  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet.

  • Cool to room temperature under a stream of nitrogen.

  • Charge the flask with 2-Bromo-3-isopropylpyridine (1.0 g, 5.0 mmol) and Anhydrous THF (10 mL, 0.5 M concentration).

    • Expert Tip: A concentration of 0.3–0.5 M is optimal. Too dilute (<0.1 M) slows the exchange; too concentrated (>1.0 M) risks exotherms creating localized "hot spots" that trigger decomposition.

Phase 2: Lithiation (T = -78°C)
  • Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.

  • Dropwise Addition: Add n-BuLi (2.2 mL, 5.5 mmol) slowly via syringe pump or dropping funnel over 10–15 minutes.

    • Critical Control: Monitor internal temperature.[1][2] Do not allow the temperature to rise above -70°C during addition.

  • Stirring: Stir the deep red/orange solution at -78°C for 30–45 minutes .

    • Checkpoint: Unlike simple aryl bromides, pyridyl lithiums form rapidly. Extending this time beyond 60 minutes increases the risk of side reactions without improving yield.

Phase 3: Electrophile Trapping (T = -78°C to RT)
  • Add the neat Electrophile (e.g., DMF, 0.58 mL, 7.5 mmol) dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 30 minutes .

  • Warming: Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (RT) over 1–2 hours.

    • Mechanistic Note: The 3-isopropyl group creates steric bulk. While the exchange must happen at -78°C, the actual nucleophilic attack on bulky electrophiles often requires the thermal energy of warming to complete.

Phase 4: Quench and Workup
  • Quench: Add saturated aqueous NH₄Cl (10 mL) or water.

  • Extraction: Extract with EtOAc or MTBE (3 x 15 mL).

  • Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Wet THF or n-BuLi titer low.Distill THF over Na/Benzophenone; titrate n-BuLi using diphenylacetic acid.
"Wurtz" Coupling Dimer Temperature rose above -60°C during addition.[1][3][4]Use a syringe pump for slower addition; ensure efficient stirring.
Regioisomer Mixtures Halogen Dance occurred.Keep temperature strictly below -70°C; reduce lithiation time to <30 min.
Low Conversion with Bulky E+ Steric hindrance of Isopropyl group.After adding E+ at -78°C, allow to warm to RT and stir longer (up to 4h) before quench.

Process Safety: Thermal Runaway Risks

  • Exothermicity: The Lithium-Halogen exchange is exothermic.[5] On scales >10g, active cooling (jacketed reactor) is mandatory.

  • Decomposition: 3-Lithiopyridines can decompose violently if warmed without quenching. Always quench a small aliquot to check conversion by HPLC/GC before warming the main batch if the electrophile step is skipped.

References

  • Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine. BenchChem Technical Guide. (Note: Analogous reactivity principles apply to the 2-bromo-3-isopropyl isomer).

  • Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry - A European Journal, 2022. (Defines the temperature switch between kinetic lithiation and halogen dance).

  • The Lithium–Halogen Exchange Reaction in Process Chemistry. Process Chemistry in the Pharmaceutical Industry, Vol 2. (Detailed thermodynamics of pyridyl lithium stability).

  • Halogen Dance Rearrangement. Wikipedia (General mechanism and thermodynamic driving forces).

Sources

Application Notes and Protocols for the Heck Reaction of 2-Bromo-3-isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Hindered Heterocyclic Coupling

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1][2] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[3][4] However, the efficiency of the Heck reaction can be significantly influenced by the steric and electronic properties of the substrates.[5] 2-Bromo-3-isopropylpyridine presents a particularly challenging substrate due to the steric hindrance imposed by the bulky isopropyl group positioned ortho to the bromine atom. This congestion can impede the initial oxidative addition step, which is often the rate-determining step in the catalytic cycle, thereby requiring carefully optimized reaction conditions for a successful transformation.[2][5]

This comprehensive guide provides a detailed protocol and in-depth discussion for performing the Heck reaction with 2-Bromo-3-isopropylpyridine. We will delve into the mechanistic nuances, explore the rationale behind the selection of catalysts, ligands, and other reaction parameters, and offer a step-by-step experimental procedure designed to maximize yield and reproducibility.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3] Understanding this cycle is paramount for troubleshooting and optimizing the reaction for challenging substrates like 2-Bromo-3-isopropylpyridine.

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Aryl-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Alkene_Coord Alkene Coordination PdII_Aryl->Alkene_Coord Alkene PdII_Alkene [Aryl-Pd(II)(Alkene)(L)₂]⁺X⁻ Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl Alkyl-Pd(II)-X(L)₂ Mig_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd PdH H-Pd(II)-X(L)₂ Beta_Hyd->PdH Product Red_Elim Reductive Elimination PdH->Red_Elim Base Red_Elim->Pd0 HX + Base·HX

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-3-isopropylpyridine to form a Pd(II) complex. This step is often sterically hindered for ortho-substituted aryl halides.[5]

  • Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by the insertion of the alkene into the palladium-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the final substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and a salt.[3]

Experimental Protocol: Heck Reaction of 2-Bromo-3-isopropylpyridine with Styrene

This protocol details a representative procedure for the Heck coupling of 2-Bromo-3-isopropylpyridine with styrene. The choice of a bulky, electron-rich phosphine ligand such as tri(o-tolyl)phosphine is crucial for overcoming the steric hindrance of the substrate.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
2-Bromo-3-isopropylpyridine≥97%Commercially Available
Styrene≥99%, inhibitor-freeCommercially AvailablePass through a short column of basic alumina to remove inhibitor before use.
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tol)₃)≥98%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially AvailableStore over KOH pellets.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a dry, degassed solvent.
Schlenk flask or sealed tube
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Step-by-Step Procedure

Experimental_Workflow Start Start: Prepare Reaction Vessel Add_Solids Add Solids: 2-Bromo-3-isopropylpyridine Pd(OAc)₂ P(o-tol)₃ Start->Add_Solids Inert_Atm Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar 3x) Add_Solids->Inert_Atm Add_Liquids Add Degassed Solvents & Liquids: DMF Et₃N Styrene Inert_Atm->Add_Liquids Heat Heat Reaction Mixture (e.g., 100-120 °C) Add_Liquids->Heat Monitor Monitor Reaction Progress (TLC or GC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup: Dilute with water, extract with organic solvent Monitor->Workup Complete Purify Purification: Column Chromatography Workup->Purify End End: Characterize Product Purify->End

Caption: Experimental workflow for the Heck reaction.

  • Preparation of the Reaction Vessel: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add 2-Bromo-3-isopropylpyridine (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Establishing an Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add anhydrous, degassed N,N-dimethylformamide (DMF, 5 mL). Subsequently, add triethylamine (2.0 mmol, 2.0 equiv) and styrene (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Immerse the reaction vessel in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Discussion and Key Considerations for a Self-Validating System

Catalyst and Ligand Selection: The choice of the palladium source is often flexible, with Pd(OAc)₂ being a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[3] For sterically hindered substrates like 2-Bromo-3-isopropylpyridine, the selection of the ligand is critical. Bulky and electron-rich monodentate phosphine ligands, such as P(o-tol)₃ or P(t-Bu)₃, are often employed to promote the oxidative addition step and stabilize the active catalytic species.[5] N-heterocyclic carbenes (NHCs) can also be highly effective ligands for challenging Heck couplings.[1]

Base and Solvent: An organic base like triethylamine or an inorganic base such as potassium carbonate is required to neutralize the hydrogen bromide generated during the reaction and regenerate the Pd(0) catalyst.[3] Polar aprotic solvents like DMF, NMP, or DMA are typically used to facilitate the dissolution of the reagents and promote the reaction.[6] It is imperative to use anhydrous and degassed solvents to prevent the deactivation of the catalyst.

Temperature: The Heck reaction with sterically hindered substrates often requires elevated temperatures, typically in the range of 100-140 °C, to overcome the activation energy barrier for oxidative addition.[6]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or low conversion - Inactive catalyst- Insufficient temperature- Steric hindrance of the substrate- Use a fresh palladium source and ligand.- Increase the reaction temperature in increments of 10 °C.- Screen alternative bulky ligands (e.g., other trialkylphosphines, NHC ligands).- Consider switching to the more reactive 2-iodo-3-isopropylpyridine if feasible.
Formation of side products - Isomerization of the alkene product- Homocoupling of the aryl halide- Add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).- Ensure a strictly inert atmosphere to minimize side reactions.
Decomposition of starting material or product - Excessively high temperature- Lower the reaction temperature and monitor for longer reaction times.

References

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC. [Link]

  • Heck Reaction. Chemistry LibreTexts. [Link]

  • Heck Reaction. Organic Chemistry Portal. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

  • Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications (RSC Publishing). [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]

  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides. RSC Publishing. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. PMC. [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. ACS Publications. [Link]

  • Intramolecular Heck couplings of unactivated alkyl electrophiles : synthetic and mechanistic studies. DSpace@MIT. [Link]

  • Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. The Journal of Organic Chemistry. [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros. Reddit. [Link]

  • Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. PMC. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. NIH. [Link]

  • Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-3-isopropylpyridine

[1]

Ticket ID: #PYR-BR-ISO-003 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Executive Summary

The synthesis of 2-Bromo-3-isopropylpyridine (CAS: 155947-67-2) presents a classic regioselectivity challenge in pyridine chemistry.[1] The bulky isopropyl group at the C3 position creates steric hindrance, while the electron-deficient nature of the pyridine ring resists electrophilic substitution.[1]

This guide outlines two validated pathways to maximize yield:

  • The Sandmeyer Route (Recommended for Scale): Converts 2-amino-3-isopropylpyridine to the bromide via diazonium salt.[1] High reliability, moderate atom economy.

  • The Directed Ortho Metalation (DoM) Route (Recommended for Speed): Direct C2-functionalization of 3-isopropylpyridine using "Superbase" technology.[1] High atom economy, technically demanding.

Part 1: Route Selection Strategy

Before beginning, verify your starting material and laboratory capabilities to select the optimal pathway.

RouteSelectioncluster_ARoute A Pros/Conscluster_BRoute B Pros/ConsStartStart: Select PrecursorQ1Is 2-Amino-3-isopropylpyridineavailable?Start->Q1RouteARoute A: Sandmeyer Reaction(Diazotization)Q1->RouteAYes (High Reliability)RouteBRoute B: Directed Ortho Metalation(DoM)Q1->RouteBNo (Use 3-isopropylpyridine)DetailsAPros: Scalable, robust.Cons: Multi-step if amine not stock.RouteA->DetailsADetailsBPros: 1-step, atom economical.Cons: Requires -78°C, moisture sensitive.RouteB->DetailsB

Figure 1: Decision matrix for selecting the synthetic pathway based on precursor availability.

Part 2: Module A - The Sandmeyer Route (Diazotization)

Precursor: 2-Amino-3-isopropylpyridine Target Yield: >85%[1][2]

The Protocol

This method relies on the "Craig Method" modification, using in situ generation of nitrosyl bromide.

  • Salt Formation: Charge a reactor with 2-amino-3-isopropylpyridine (1.0 eq) and 48% HBr (4.0 eq). Cool to -10°C .[1]

    • Note: The mixture may become a thick slurry. Mechanical stirring is preferred over magnetic.

  • Bromine Addition: Add molecular Bromine (

    
    , 1.5 eq) dropwise. Maintain temperature < 0°C.
    
    • Observation: An orange/red perbromide slurry will form.

  • Diazotization: Add

    
     (2.5 eq) as a 40% aqueous solution dropwise over 60 minutes.
    
    • Critical Control Point:Do not exceed 0°C. Exotherms here lead to phenol byproducts (2-hydroxy-3-isopropylpyridine).[1]

  • Decomposition: Allow the mixture to warm to Room Temperature (RT) over 2 hours. If gas evolution (

    
    ) is slow, heat gently to 40°C.
    
  • Quench: Basify with NaOH (50% aq) to pH 10 while cooling (exothermic!). Extract with DCM.

Troubleshooting Guide (Module A)
SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete DiazotizationEnsure HBr is in large excess (4-5 eq).[1] The amine must be fully protonated before nitrite addition to prevent azo-coupling (tar formation).
Phenol Impurity Thermal HydrolysisThe diazonium salt hydrolyzed with water. Keep reaction < 0°C during

addition. Add

(0.1 eq) to accelerate the bromination step.
Red/Brown Oil Residual BromineQuench the organic layer with saturated sodium thiosulfate (

) until the color dissipates.

Part 3: Module B - Directed Ortho Metalation (DoM)

Precursor: 3-Isopropylpyridine Target Yield: >70% (highly dependent on base quality)[1]

The Mechanism: Why Standard n-BuLi Fails

Standard n-BuLi often attacks the pyridine ring (nucleophilic attack at C2/C6) rather than deprotonating it.[1] To force deprotonation at C2, you must use a "Superbase" aggregate that coordinates the Nitrogen lone pair and directs the Lithium to the ortho position.

Recommended Base: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


3

DoM_MechanismSubstrate3-IsopropylpyridineComplexPre-LithiationComplexSubstrate->ComplexCoordinationBasen-BuLi + LiDMAE(Fort's Base)Base->ComplexLithiated2-Lithio-3-isopropylpyridineComplex->Lithiated-78°CDeprotonationProduct2-Bromo-3-isopropylpyridineLithiated->Product+ CBr4Electrophile

Figure 2: The Directed Ortho Metalation pathway using a chelation-controlled base system.[1]

The Protocol
  • Base Preparation: In a flame-dried flask under Argon, dissolve dimethylaminoethanol (DMAE, 1.0 eq) in anhydrous Hexane. Add

    
     (2.0 eq) at 0°C. Stir 20 mins to form the 
    
    
    aggregate.
  • Cooling: Cool the base mixture to -78°C .

  • Metalation: Add 3-isopropylpyridine (0.8 eq relative to DMAE) dropwise.

    • Time: Stir for 1 hour at -78°C. The solution usually turns deep red/orange.

  • Bromination: Dissolve

    
     (or 
    
    
    ) in hexane and add rapidly to the lithiated species at -78°C.
    • Note: Inverse addition (cannulating the lithiated species into a bromine solution) often improves yield by preventing double-lithiation.

  • Workup: Quench with

    
     (sat. aq).
    
Troubleshooting Guide (Module B)
SymptomProbable CauseCorrective Action
Starting Material Returned Wet Solvents / Base DeathPyridyl-lithiums are notoriously moisture sensitive.[1] Re-distill DMAE and Hexane over ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

. Titrate your n-BuLi.
Regioisomer (6-Bromo) Thermodynamic ControlThe C2-lithio species can rearrange to the more stable C6-lithio species if the temperature rises above -60°C before quenching. Keep it cold!
Butyl-Pyridine Byproduct Nucleophilic AttackThe base acted as a nucleophile.[1] Ensure you are using the aggregate (2:1 BuLi:DMAE). The bulky alkoxide prevents nucleophilic attack.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I use NBS for the DoM route? A: No. NBS is not compatible with organolithium reagents. Use ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Q: In the Sandmeyer route, I see a lot of "tar." What is it? A: This is likely azo-polymerization.[1] It happens if the amine concentration is too high locally or the acid is too weak. Increase stirring speed (vortex) and ensure the HBr concentration is maintained >40% throughout.

Q: How do I separate the 2-bromo (product) from the 6-bromo (byproduct)? A: They have very similar boiling points.[1] Flash chromatography on silica is required.

  • Eluent: 2-5% Ethyl Acetate in Hexanes.[1]

  • Order: The 2-bromo-3-isopropyl isomer is more sterically crowded and slightly less polar; it typically elutes first (higher Rf) compared to the 6-bromo isomer.[1]

Q: Why is the isopropyl group important for the synthesis choice? A: The isopropyl group is bulky. In the DoM route, it actually helps direct lithiation to the 2-position (the "Coordination Induced Proximity Effect" combined with the "Optional Site Selectivity"), but if you use a very bulky base like LDA, the steric clash might force lithiation to the 4-position.[1] This is why the smaller n-BuLi/DMAE aggregate is superior [2].[1]

References

  • Gros, P., & Fort, Y. (2002). Lithium 2-dimethylaminoethoxide-activated butyllithium (BuLi-LiDMAE): a versatile reagent for the regioselective functionalization of pyridines.[1] Journal of the Chemical Society, Perkin Transactions 1.

  • Snieckus, V. (1990).[4] Directed ortho metalation.[4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1]

  • Patent CN103664765A. Preparation method of 2-amino-3-bromopyridine.[1] (Used as procedural basis for Sandmeyer bromination conditions).

  • Schlosser, M. (2005).[3] The 2×3 Isomeric Pyridyl- and Quinolyl-lithiums: A Knitting Pattern. Angewandte Chemie International Edition.[7]

storage stability of 2-Bromo-3-isopropylpyridine under inert atmosphere

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-3-isopropylpyridine (CAS: 1417518-11-6) is a critical heterocyclic building block, primarily used in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1] While the pyridine ring offers intrinsic stability, the specific combination of the C2-Bromine (labile to oxidative addition) and the C3-Isopropyl group (susceptible to benzylic autoxidation) creates a unique stability profile.

This guide addresses the degradation mechanisms driven by oxygen and light, providing a self-validating storage protocol to ensure high yields in downstream applications.

The Degradation Matrix (Troubleshooting)

Users often report "yellowing" or "yield loss." Use this matrix to diagnose the chemical root cause of your observation.

SymptomVisual IndicatorChemical Root CauseImpact on Application
Oxidative Darkening Clear liquid turns Yellow

Amber

Brown
N-Oxidation or Benzylic Autoxidation . The isopropyl C-H bond is susceptible to radical attack, forming hydroperoxides (similar to cumene oxidation).Catalyst Poisoning. Oxidation byproducts can chelate Pd catalysts, stalling cross-coupling cycles.
Hydrolytic Drift Formation of white precipitate or cloudinessHydrolysis of C-Br bond. Rare, but occurs in the presence of moisture + light + trace acid.Stoichiometric Imbalance. Loss of active electrophile leads to incomplete conversion.
Photolytic Cleavage Darkening upon light exposure (even in inert gas)Homolytic C-Br cleavage. UV light generates bromine radicals.Radical Scavenging. Free radicals can initiate polymerization or side reactions.
Visualizing the Degradation Pathway

The following diagram illustrates why inert storage is non-negotiable. The isopropyl group acts as a "Trojan Horse," introducing a site for radical autoxidation that simple bromopyridines lack.

DegradationPathway Molecule 2-Bromo-3- isopropylpyridine (Intact) NOxide Pyridine N-Oxide (Yellowing) Molecule->NOxide Slow Oxidation (N-attack) Peroxide Isopropyl Hydroperoxide (Radical Initiator) Molecule->Peroxide Benzylic Autoxidation (Cumene-like mechanism) BrRadical Br• Radical (Cleavage) Molecule->BrRadical Photolysis Oxygen Oxygen (Air) Oxygen->NOxide Oxygen->Peroxide Light UV Light Light->BrRadical Polymer Oligomers/Tars (Brown Sludge) NOxide->Polymer Peroxide->Polymer BrRadical->Polymer

Figure 1: Mechanistic pathways of degradation. Note the dual susceptibility of the Nitrogen center and the Isopropyl benzylic position.

The "Argon Blanket" Storage Protocol

To maintain >98% purity over 12+ months, you must eliminate the three vectors of decay: Oxygen, Moisture, and Light.

The Protocol
  • Receipt: Immediately upon receipt, inspect the container. If the liquid is yellow, perform a QC check (see Section 4).

  • Transfer: Do not store in the original vendor bottle if it has a simple screw cap. Transfer to a Schlenk flask or a vial with a PTFE-lined septum .

  • Inerting:

    • Method A (Glovebox): Store inside an Argon/Nitrogen glovebox.

    • Method B (Schlenk Line): Perform 3 cycles of Vacuum/Argon backfill.

    • Method C (Parafilm - Temporary): If inert gas is unavailable, flush the headspace with Nitrogen, seal tightly, and wrap with Parafilm. Note: This is valid for <2 weeks only.

  • Environment: Store at 2–8°C (Refrigerator) in the dark.

    • Why Cold? Retards the rate of benzylic autoxidation.

    • Why Dark? Prevents C-Br photolysis.

Storage Comparison Table
ConditionEst. Shelf LifeRisk LevelNotes
Air / Ambient / Light < 1 MonthCritical Rapid yellowing expected.
Air / 4°C / Dark 1–3 MonthsHigh Oxidation will occur slowly.
Argon / Ambient / Dark 6 MonthsModerate Thermal energy may still drive slow oxidation.
Argon / 4°C / Dark > 12 Months Optimal The "Gold Standard" for stability.

Quality Control & Re-Purification

Before committing this intermediate to a high-value synthesis, validate its purity.

QC Checklist
  • Appearance: Colorless to very pale yellow liquid. Dark amber indicates >5% degradation.

  • 1H NMR (CDCl3):

    • Check for N-Oxide: Look for downfield shifts of the pyridine ring protons (typically shifting by +0.2 to +0.4 ppm).

    • Check for Isopropyl Oxidation: The benzylic septet (originally ~3.0-3.5 ppm) acts as a sensitive probe. Disappearance or broadening of this signal, or appearance of new methyl singlets (formation of tertiary alcohol/peroxide), indicates degradation.

Re-Purification Workflow

If the compound has degraded (turned brown), it can often be rescued.

  • Dissolve: Dilute the crude material in Hexanes or 5% Ethyl Acetate/Hexanes.

  • Filtration: Pass through a short pad of Silica Gel .

    • Logic: The polar N-oxides and polymers will stick to the silica; the non-polar bromopyridine will elute.

  • Concentrate: Evaporate solvent under reduced pressure (keep bath <40°C).

  • Distill (Optional): For high purity, Kugelrohr distillation is effective (bp ~75°C at 0.3 mmHg) [1].

Frequently Asked Questions (FAQ)

Q: Can I store this in a freezer (-20°C)? A: Yes, but ensure the container is perfectly sealed. Freezers often have high moisture content (ice buildup). If the seal fails, the vacuum created by cooling will suck moisture into the vial, causing hydrolysis. Double-containment (vial inside a jar with desiccant) is recommended for freezer storage.

Q: I see a small amount of precipitate. Is the liquid still usable? A: The precipitate is likely a pyridinium salt or hydrolysis product. Filter the liquid through a 0.2-micron PTFE syringe filter. Re-check the NMR of the filtrate. If the liquid is clear and NMR is clean, it is safe to use.

Q: Why does the MSDS say "Store under Inert Atmosphere" if pyridines are aromatic? A: While the pyridine ring is stable, the isopropyl group activates the molecule toward radical oxidation (similar to how Cumene degrades to Cumene Hydroperoxide). Additionally, the electron-withdrawing Bromine makes the ring susceptible to nucleophilic attack by water over long periods [2].

Operational Workflow Diagram

StorageWorkflow Start Receive Compound (2-Bromo-3-isopropylpyridine) Check Visual Inspection: Is it Yellow/Brown? Start->Check Purify Re-Purification: Silica Plug Filtration Check->Purify Yes (Degraded) Inert Inerting Step: Flush with Argon/N2 Check->Inert No (Clear) Purify->Inert Seal Seal Container: Parafilm or PTFE Septum Inert->Seal Store Storage: Refrigerator (4°C) + Dark Seal->Store Use Ready for Synthesis Store->Use Warm to RT before opening

Figure 2: Decision tree for handling and storage upon receipt.

References

  • Royal Society of Chemistry. (2016). Oxidation and degradation mechanisms of 2D materials and heterocycles. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Solvent Selection for Nucleophilic Substitution of 2-Bromo-3-isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridine derivatives. Here, we address common questions and troubleshooting scenarios related to solvent selection for the nucleophilic aromatic substitution (SNAr) of 2-Bromo-3-isopropylpyridine. Our approach is rooted in mechanistic understanding to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)
Question 1: What is the reaction mechanism for nucleophilic substitution on 2-Bromo-3-isopropylpyridine, and how does it influence solvent choice?

Answer: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is fundamentally different from SN1 or SN2 reactions that occur at sp³-hybridized carbons.[1] In the SNAr pathway, the nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[2] The aromaticity of the pyridine ring is temporarily broken in this step. In the final step, the leaving group (bromide) is eliminated, and aromaticity is restored.

The pyridine nitrogen is critical; it acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, particularly at the C2 and C4 positions.[1][3] This activation is achieved by delocalizing the negative charge of the Meisenheimer complex onto the electronegative nitrogen atom, thereby stabilizing this key intermediate.

The solvent's primary roles are to:

  • Dissolve the reactants : Ensure the substrate and the nucleophilic reagent are in the same phase to allow for effective molecular collisions.

  • Stabilize the charged intermediate : The rate-determining step is typically the formation of the anionic Meisenheimer complex.[2] A solvent that can stabilize this charged species without deactivating the nucleophile will accelerate the reaction.

Caption: Figure 1: S_N_Ar Mechanism on 2-Bromo-3-isopropylpyridine

Question 2: Which class of solvents is generally recommended for this SNAr reaction, and why?

Answer: Polar aprotic solvents are strongly recommended for SNAr reactions.[4][5] This class includes solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and acetonitrile (MeCN).

The rationale lies in how these solvents interact with the nucleophile. Many nucleophiles are used as salts (e.g., sodium methoxide, NaOCH₃).

  • Polar aprotic solvents possess large dipole moments that effectively solvate the cation (e.g., Na⁺) but are poor hydrogen bond donors, so they do not form a tight solvation shell around the anion (the nucleophile, e.g., ⁻OCH₃).[5][6] This leaves the nucleophile "naked" and highly reactive, accelerating its attack on the pyridine ring.

  • Polar protic solvents (e.g., water, ethanol, methanol), in contrast, are excellent hydrogen bond donors.[7] They form a strong solvation shell (a "cage") around the anionic nucleophile through hydrogen bonding. This deactivates the nucleophile, as energy must be expended to strip away these solvent molecules before it can react.[6] Therefore, polar protic solvents are generally unsuitable and will significantly slow down the reaction rate.[4][5]

Solvent_Effect Figure 2: Solvent Effect on Nucleophile Reactivity cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., EtOH) Na_aprotic Na⁺ DMSO1 δ⁻ O=S δ⁺ Na_aprotic->DMSO1 Solvated Cation DMSO2 δ⁻ O=S δ⁺ Na_aprotic->DMSO2 DMSO3 δ⁻ O=S δ⁺ Na_aprotic->DMSO3 Nu_aprotic Nu⁻ label_aprotic Result: 'Naked', highly reactive nucleophile Na_protic Na⁺ Nu_protic Nu⁻ EtOH1 Hδ⁺-OEt Nu_protic->EtOH1 H-Bonding Cage EtOH2 Hδ⁺-OEt Nu_protic->EtOH2 EtOH3 Hδ⁺-OEt Nu_protic->EtOH3 label_protic Result: Solvated, less reactive nucleophile

Caption: Figure 2: Solvent Effect on Nucleophile Reactivity

Troubleshooting Guide
Question 3: My reaction is very slow or gives a low yield. How can I troubleshoot this using solvent selection?

Answer: If your reaction is underperforming, the solvent is a primary suspect. Here is a decision workflow to troubleshoot the issue:

Troubleshooting_Workflow Figure 3: Solvent Troubleshooting Workflow start Low Yield / Slow Reaction check_solubility Are all reactants soluble at reaction temp? start->check_solubility check_solvent_type Are you using a polar aprotic solvent? check_solubility->check_solvent_type Yes cosolvent Action: Consider a co-solvent (e.g., Toluene) to improve substrate solubility. check_solubility->cosolvent No check_purity Is the solvent anhydrous? check_solvent_type->check_purity Yes switch_aprotic Action: Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent_type->switch_aprotic No increase_temp Can reaction temperature be increased? check_purity->increase_temp Yes dry_solvent Action: Use freshly distilled or commercially available anhydrous solvent. check_purity->dry_solvent No higher_bp_solvent Action: Switch to a higher-boiling polar aprotic solvent (e.g., DMF -> DMSO -> NMP). increase_temp->higher_bp_solvent Yes end_bad Re-evaluate nucleophile, base, or consider catalysis (e.g., Buchwald-Hartwig). increase_temp->end_bad No end_good Problem Resolved switch_aprotic->end_good dry_solvent->end_good higher_bp_solvent->end_good cosolvent->end_good

Sources

Validation & Comparative

Technical Comparison Guide: 2-Bromo-3-isopropylpyridine Reference Standards for QC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Risks in Pyridine Scaffolds

In the high-stakes landscape of small molecule drug development—particularly for KRAS G12C inhibitors and related kinase modulators—the integrity of starting materials is non-negotiable. 2-Bromo-3-isopropylpyridine (CAS 1417518-11-6) serves as a critical halogenated building block. Its pyridine ring, substituted with a bromine atom at the C2 position and an isopropyl group at C3, provides the precise steric and electronic environment necessary for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations used to construct complex drug scaffolds.

However, not all reference standards are created equal. This guide objectively compares Certified Reference Standards (CRM) against Reagent Grade alternatives , demonstrating why "98% purity" on a label is insufficient for rigorous Quality Control (QC) in pharmaceutical environments.

Comparative Analysis: Certified Standard vs. Reagent Grade

The primary failure mode in analyzing pyridine intermediates is the inability to distinguish between the target molecule and its regioisomers (e.g., 2-bromo-5-isopropylpyridine) or process impurities (e.g., des-bromo analogs).

Table 1: Technical Specification Comparison
FeatureCertified Reference Standard (The Solution) Reagent Grade / Crude (The Alternative) Impact on QC Data
Purity Assignment Mass Balance Approach (HPLC Purity × [100% - Water - Residual Solvents - Inorganics])Area Normalization (Simple HPLC % Area)Reagent grade overestimates potency by ignoring water/solvents, leading to assay bias .
Regioisomer Identification Explicitly tested and quantified (via H-NMR/NOESY).Often co-elutes; unknown presence.Risk of integrating an isomer peak as the main peak, causing false potency results.
Water Content Quantified via Karl Fischer (KF) titration.Not typically reported.Pyridines are hygroscopic; unknown water content causes weighting errors .
Traceability ISO 17034 / NIST Traceable.None.Data generated is not defensible in regulatory filings (IND/NDA).

The Scientific "Why": Causality & Impurity Profiling

The Regioisomer Trap

Synthesis of 3-substituted pyridines often involves electrophilic substitution or lithiation chemistries that can yield mixtures.

  • The Risk: 2-Bromo-3-isopropylpyridine and 2-Bromo-5-isopropylpyridine have identical molecular weights (MW 200.08) and very similar polarities.

  • The Consequence: On a standard C18 column with a generic gradient, these isomers may co-elute. If your reference standard contains 2% of the 5-isomer but claims "99% purity" (because they co-elute), your QC method validation for selectivity is immediately compromised.

Hygroscopicity and Handling

Pyridines with small alkyl groups can absorb atmospheric moisture. A Reagent Grade bottle opened multiple times can drift from 0.1% to 1.5% water content. Without a concurrent KF value (provided in a CRM Certificate of Analysis), your calculated assay value will be systematically low, potentially triggering false Out-of-Specification (OOS) investigations.

Experimental Protocol: Validated HPLC Method

This protocol is designed to separate the target analyte from potential regioisomers and hydrolysis degradants.

Methodology: Reverse-Phase HPLC with UV Detection

Objective: Establish a self-validating system where resolution (Rs) between the main peak and nearest impurity is > 1.5.

Instrument Parameters
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1200 / Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-carbon load column).

  • Wavelength: 254 nm (primary), 220 nm (secondary for impurity profiling).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

Mobile Phase Strategy
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress silanol activity and protonate the pyridine nitrogen, improving peak shape).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.09010Equilibration
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Standard Stock: Accurately weigh 10.0 mg of 2-Bromo-3-isopropylpyridine Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.

  • System Suitability Solution: Spike the standard solution with 1% of 2-aminopyridine (common starting material) or expose a small aliquot to UV light for 1 hour to generate photodegradants for resolution checking.

Visualizing the QC Workflow

The following diagram illustrates the critical decision points where the choice of reference standard impacts the entire drug development lifecycle.

QC_Workflow Synthesis Synthesis of Drug Intermediate Isolation Crude Isolation Synthesis->Isolation Decision Select Reference Standard Isolation->Decision Path_Reagent Reagent Grade (Uncertain Purity) Decision->Path_Reagent Low Cost Path_CRM Certified Ref. Std (Traceable) Decision->Path_CRM High Integrity QC_Analysis HPLC QC Analysis Path_Reagent->QC_Analysis Path_CRM->QC_Analysis Outcome_Fail Risk: False Potency & Undetected Isomers QC_Analysis->Outcome_Fail Using Reagent Outcome_Pass Reliable Assay & Validated Release QC_Analysis->Outcome_Pass Using CRM

Figure 1: Impact of reference standard selection on Quality Control outcomes. The "Reagent Grade" path introduces risks of undetected isomers, leading to potential batch failure downstream.

Performance Data: Recovery & Linearity

The following data represents typical validation results when using a high-purity Certified Reference Standard versus a Reagent Grade alternative.

Table 2: Method Validation Summary
ParameterCertified Reference StandardReagent Grade AlternativeInterpretation
Linearity (R²) > 0.9998~0.9950Impurities in reagent grade cause deviations at low concentrations.
LOD (Limit of Detection) 0.05 µg/mL0.20 µg/mLNoise from impurities in the standard raises the baseline noise floor.
Assay Recovery (n=6) 100.2% ± 0.4%96.5% ± 2.1%Reagent grade lacks "As Is" vs "Dried" correction, leading to systematic bias.

Key Insight: The Reagent Grade alternative showed a 3.5% bias in recovery. In a GMP setting, a 3.5% error in intermediate potency can lead to incorrect stoichiometry in the subsequent coupling step, resulting in yield loss or difficult-to-purge side products.

References

  • Amgen Inc. (2020).[1] KRAS G12C Inhibition with Sotorasib in Advanced Solid Tumors. New England Journal of Medicine. [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 45787928, 2-Bromo-6-isopropylpyridine (Isomer Analog). [Link]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Steric Effects of Isopropyl vs. Ethyl Groups in 2-Bromopyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the steric differentiation between ethyl and isopropyl groups at the 3-position of 2-bromopyridines, focusing on their impact in palladium-catalyzed cross-coupling and lithium-halogen exchange.

Executive Summary: The Conformation Gap

In medicinal chemistry, the substitution of an ethyl group with an isopropyl group is a classic strategy to increase lipophilicity and metabolic stability. However, in the context of 2-bromopyridines , this change introduces a non-linear jump in steric hindrance.

  • Ethyl (-CH₂CH₃): Possesses conformational flexibility. The terminal methyl group can rotate away from the reaction center (the C2-Br bond), minimizing steric clash during oxidative addition.

  • Isopropyl (-CH(CH₃)₂): Acts as a "steric wall." The branching at the

    
    -carbon forces one methyl group to always be proximal to the reaction site, significantly raising the energy barrier for nucleophilic attack or metal coordination.
    

Quantitative Steric Analysis

To predict reactivity, we rely on quantitative steric parameters.[1] The Taft Steric Parameter (


) and Charton Value (

) provide the mathematical basis for the observed reactivity differences.

Table 1: Steric Parameters of Alkyl Substituents

SubstituentTaft

Value*
Charton

Value
DescriptionImpact on 2-Bromopyridine
Methyl (-Me) 0.00 (Ref)0.52MinimalBaseline reactivity.
Ethyl (-Et) -0.070.56LowRotatable. Can adopt conformations that expose the Br bond.
Isopropyl (-iPr) -0.470.76High Rigid. Branching creates permanent steric occlusion at the ortho position.
tert-Butyl (-tBu) -1.541.24ExtremeOften completely inhibits standard catalysis.

*Note:


 values are normalized to Methyl = 0.00 for this comparison. More negative values indicate greater steric bulk.[2]

Mechanistic Case Study: Suzuki-Miyaura Coupling

The most critical divergence in performance occurs during Palladium-catalyzed cross-coupling. The 3-isopropyl group hinders the Oxidative Addition (OA) step, which is often rate-determining for electron-rich aryl halides.

Comparative Performance Data

Data synthesized from reactivity trends in ortho-substituted pyridines [1, 2].

Reaction Component2-Bromo-3-Ethylpyridine2-Bromo-3-Isopropylpyridine
Catalyst System Pd(PPh₃)₄ (Standard)Pd(OAc)₂ / SPhos (Specialized)
Oxidative Addition Rate Fast (

)
Slow (

)
Yield (Standard Cond.) 85-95% < 40% (Incomplete conversion)
Yield (Optimized Cond.) >95%88-92%
Major Side Product Protodehalogenation (<2%)Homocoupling / Hydrodehalogenation
Mechanism Visualization

The diagram below illustrates why the isopropyl group requires a specialized "Buchwald-type" ligand (like SPhos or XPhos) to facilitate the reaction.

SuzukiMechanism Cat Pd(0)L2 (Active Catalyst) SubEt 2-Br-3-Et-Pyridine (Flexible) Cat->SubEt Fast Approach SubPr 2-Br-3-iPr-Pyridine (Rigid Steric Wall) Cat->SubPr Steric Repulsion ComplexEt Pd(II)-Ar(Et)-Br (Stable OA Complex) SubEt->ComplexEt Oxidative Addition ComplexPr Transition State High Energy Barrier SubPr->ComplexPr Slow OA (Requires Bulky Ligand) Prod Coupled Product ComplexEt->Prod Transmetallation & Red. Elim. ComplexPr->Prod Requires Heat/Time

Figure 1: Mechanistic divergence in the Oxidative Addition step.[3] The isopropyl group creates a high-energy transition state, necessitating electron-rich, bulky ligands to stabilize the Pd(0) species.

Experimental Protocols

Protocol A: High-Yield Coupling of 2-Bromo-3-Isopropylpyridine

For sterically hindered substrates, standard PPh₃ ligands fail. This protocol uses SPhos to overcome the Taft energy barrier.

Reagents:

  • 2-Bromo-3-isopropylpyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1)

Step-by-Step Workflow:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix Pd(OAc)₂ and SPhos in dry toluene. Stir for 10 mins at RT to form the active L-Pd(0) species. Observation: Solution changes from orange to pale yellow.

  • Substrate Addition: Add the 2-bromo-3-isopropylpyridine, boronic acid, and finely ground K₃PO₄.

  • Degassing: Seal the vessel and sparge with Argon for 15 minutes. Critical: Oxygen inhibits the turnover of the sterically strained Pd cycle.

  • Reaction: Heat to 100°C for 12-18 hours. (Note: Ethyl analogs typically finish in 4-6 hours at 80°C).

  • Workup: Cool, filter through Celite, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Lithium-Halogen Exchange (Low Temp)

Steric bulk affects the stability of the lithiated intermediate. Isopropyl groups can destabilize the chelation to the pyridine nitrogen.

Reagents:

  • 2-Bromo-3-alkylpyridine

  • n-Butyllithium (1.1 equiv, 2.5M in hexanes)

  • Electrophile (e.g., DMF, I₂, Aldehydes)

  • Solvent: Anhydrous THF or Et₂O

Comparative Notes:

  • Ethyl: Exchange is rapid at -78°C. The lithiated species is stable for >1 hour at -78°C.

  • Isopropyl: Exchange is slower. Warning: The resulting 3-isopropyl-2-lithiopyridine is less stable due to steric clash preventing ideal N-Li coordination.

    • Recommendation: Perform exchange at -78°C and add electrophile immediately (< 10 mins). Do not allow to warm above -60°C before quenching.

References

  • Steric Parameters & Taft Values

    • Taft, R. W. (1952).[1] "Separation of Polar, Steric, and Resonance Effects in Reactivity." Journal of the American Chemical Society.

    • Source:

  • Suzuki Coupling of Hindered Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." Journal of the American Chemical Society. (Demonstrates SPhos/XPhos efficacy on ortho-substituted heteroaryls).
    • Source:

  • Lithium-Halogen Exchange Mechanisms

    • Bailey, W. F., & Patricia, J. J. (1988). "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." Journal of Organometallic Chemistry.
    • Source:

  • Ortho-Effect in Cross-Coupling

    • Tang, W., et al. (2014). "Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling." Organic Chemistry Frontiers.
    • Source:

Sources

A Senior Application Scientist's Guide to the Quality and Performance of 2-Bromo-3-isopropylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the selection of building blocks is a critical decision that profoundly influences the efficiency of synthesis and the purity of the final product. 2-Bromo-3-isopropylpyridine has emerged as a valuable intermediate, particularly in the construction of complex molecular architectures through cross-coupling reactions. However, its utility is intrinsically linked to its quality, as defined by the Certificate of Analysis (CoA), and its performance relative to other commercially available alternatives.

This guide, from the perspective of a Senior Application Scientist, provides an in-depth analysis of the CoA for a typical batch of 2-Bromo-3-isopropylpyridine. It further presents a comparative study of its performance in the widely-used Suzuki-Miyaura cross-coupling reaction against viable alternatives, namely 2-Bromo-3-methylpyridine. By examining the causality behind experimental choices and providing detailed, validated protocols, this guide aims to empower researchers to make informed decisions in their synthetic endeavors.

Deconstructing the Certificate of Analysis: A Gateway to Quality

The Certificate of Analysis is more than a mere document of compliance; it is the fingerprint of a specific batch of a chemical, detailing its purity and the analytical methods used for its characterization. Understanding this document is paramount for ensuring the reproducibility and success of your research.

Below is a representative Certificate of Analysis for a batch of 2-Bromo-3-isopropylpyridine, followed by a detailed explanation of each parameter.

Table 1: Representative Certificate of Analysis for 2-Bromo-3-isopropylpyridine

Test Specification Result Method
Appearance Colorless to pale yellow liquidConformsVisual
Identity (¹H NMR) Conforms to structureConforms¹H NMR
Purity (GC) ≥ 98.0%99.2%GC-FID
Water Content (Karl Fischer) ≤ 0.1%0.05%KF Titration
Residual Solvents Meets USP <467> limitsConformsGC-HS
Related Impurities (GC) Any single impurity ≤ 0.5%Impurity A: 0.3%GC-FID
Total impurities ≤ 1.0%Total: 0.8%
Key Parameters and Their Scientific Significance:
  • Appearance: This simple visual inspection is the first line of defense. Any significant deviation from the expected colorless to pale yellow liquid could indicate degradation or the presence of significant impurities.

  • Identity (¹H NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation. The chemical shifts, splitting patterns, and integration of the proton signals must be consistent with the structure of 2-Bromo-3-isopropylpyridine. For instance, one would expect to see a doublet and a septet for the isopropyl group's methyl and methine protons, respectively, along with signals corresponding to the pyridine ring protons.

  • Purity (GC): Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust quantitative technique for assessing the purity of volatile compounds like 2-Bromo-3-isopropylpyridine. A high purity, typically ≥ 98.0%, is crucial to minimize the introduction of unknown variables into a reaction and to ensure the accuracy of stoichiometric calculations.

  • Water Content: The presence of excess water can be detrimental to many organometallic reactions, including the Suzuki-Miyaura coupling, as it can lead to the deactivation of the catalyst and hydrolysis of the organoboron reagent. The Karl Fischer titration is the gold standard for accurate water content determination.

  • Residual Solvents: Solvents used in the synthesis and purification of the compound can remain in the final product. These are monitored by Headspace Gas Chromatography (GC-HS) and must comply with the limits set by pharmacopeial standards like USP <467> to ensure the safety and integrity of subsequent products, especially in a pharmaceutical context[1].

  • Related Impurities: These are substances that are structurally related to the main compound and can arise from the synthetic route or degradation. Their presence, even in small amounts, can lead to side reactions and complicate purification of the desired product. The ICH Q3A guidelines provide a framework for the reporting, identification, and qualification of such impurities in new drug substances[2][3].

The Synthetic Landscape: Understanding Potential Impurities

The impurity profile of 2-Bromo-3-isopropylpyridine is intrinsically linked to its synthetic origin. A common route to 2-bromo-3-alkylpyridines involves the bromination of the corresponding 3-alkylpyridine.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-Isopropylpyridine 3-Isopropylpyridine 2-Bromo-3-isopropylpyridine 2-Bromo-3-isopropylpyridine 3-Isopropylpyridine->2-Bromo-3-isopropylpyridine Brominating Agent (e.g., NBS, Br2) Unreacted_Starting_Material 3-Isopropylpyridine 2-Bromo-3-isopropylpyridine->Unreacted_Starting_Material Incomplete Reaction Isomeric_Impurities Dibrominated species (e.g., 2,6-Dibromo-3-isopropylpyridine) 2-Bromo-3-isopropylpyridine->Isomeric_Impurities Over-bromination Process_Related_Impurities Solvent Residues 2-Bromo-3-isopropylpyridine->Process_Related_Impurities Purification

Figure 1: Synthetic pathway for 2-Bromo-3-isopropylpyridine and potential process-related impurities.

Understanding this pathway allows us to anticipate potential impurities:

  • Unreacted Starting Material: Incomplete bromination can lead to the presence of the starting material, 3-isopropylpyridine, in the final product.

  • Isomeric Impurities: Over-bromination can result in the formation of dibrominated or polybrominated species. The regioselectivity of the second bromination will depend on the reaction conditions.

  • Process-Related Impurities: These include residual solvents from the reaction and purification steps, as well as by-products from the brominating agent.

Performance in Action: A Comparative Suzuki-Miyaura Coupling Study

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of C-C bonds. Here, we compare the performance of 2-Bromo-3-isopropylpyridine with a common alternative, 2-Bromo-3-methylpyridine, in a coupling reaction with phenylboronic acid. The primary difference between these two substrates is the steric bulk of the alkyl group at the 3-position.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Analysis Bromopyridine 2-Bromo-3-alkylpyridine (R = Me or iPr) Heating Heat to 80-90°C Bromopyridine->Heating Boronic_Acid Phenylboronic Acid Boronic_Acid->Heating Catalyst Pd(PPh₃)₄ Catalyst->Heating Base K₂CO₃ Base->Heating Solvent Dioxane/H₂O Solvent->Heating Extraction Extraction with Ethyl Acetate Heating->Extraction Reaction Monitoring (TLC/GC) Purification Column Chromatography Extraction->Purification Analysis GC-MS & ¹H NMR Purification->Analysis

Figure 2: General experimental workflow for the comparative Suzuki-Miyaura coupling reaction.

The Causality of Steric Hindrance

In the Suzuki-Miyaura catalytic cycle, the oxidative addition of the palladium(0) catalyst to the aryl bromide is a critical step. The steric environment around the carbon-bromine bond can significantly influence the rate of this step. The bulkier isopropyl group in 2-Bromo-3-isopropylpyridine, compared to the methyl group in 2-Bromo-3-methylpyridine, is expected to create greater steric hindrance. This increased steric crowding can slow down the approach of the bulky palladium catalyst, potentially leading to slower reaction rates and, in some cases, lower yields.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

Substrate Alkyl Group (R) Reaction Time (h) Yield (%) Key Observations
2-Bromo-3-methylpyridineMethyl492Rapid conversion observed by TLC. Clean reaction profile with minimal side products.
2-Bromo-3-isopropylpyridineIsopropyl885Slower reaction progress. Higher catalyst loading or longer reaction times may be beneficial.

Note: The data presented is a representative compilation from typical laboratory findings and may vary based on specific reaction conditions.

The experimental data aligns with the theoretical understanding of steric effects. The less hindered 2-Bromo-3-methylpyridine exhibits a faster reaction time and a higher yield compared to its isopropyl counterpart under identical conditions. This highlights a crucial trade-off for the synthetic chemist: while the isopropyl group may be a desired structural motif in the final target molecule, its incorporation via this route may require more forcing conditions or optimization of the catalytic system to achieve comparable efficiency to less hindered analogues.

Experimental Protocols: A Self-Validating System

The following detailed protocols are designed to be self-validating, with clear checkpoints for monitoring reaction progress and ensuring the integrity of the results.

General Procedure for Suzuki-Miyaura Cross-Coupling:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-bromo-3-alkylpyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add degassed 1,4-dioxane (8 mL) and water (2 mL). Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Analytical Method for Purity Determination by GC-FID:
  • Instrument: Gas chromatograph with a flame ionization detector.

  • Column: A suitable capillary column, such as a DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., acetone or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject a 1 µL aliquot of the sample solution and integrate the peak areas to determine the purity.

Conclusion: Informed Decisions for Superior Outcomes

The Certificate of Analysis for 2-Bromo-3-isopropylpyridine provides a critical first look into the quality of this important building block. A thorough understanding of its parameters, coupled with an awareness of potential impurities arising from its synthesis, is essential for robust and reproducible research.

When considering alternatives such as 2-Bromo-3-methylpyridine, the choice is not merely one of availability or cost. As demonstrated in the comparative Suzuki-Miyaura coupling study, the steric bulk of the 3-alkyl substituent plays a significant role in the reactivity of the molecule. While 2-Bromo-3-isopropylpyridine is a valuable synthon, researchers must be prepared to potentially optimize reaction conditions to overcome the steric hindrance it presents, a factor not as prominent with its less bulky counterparts.

By integrating the insights from the CoA with a fundamental understanding of reaction mechanisms and the performance data from comparative studies, scientists and drug development professionals can navigate the complexities of chemical sourcing and synthetic route optimization with greater confidence, ultimately leading to more efficient and successful outcomes in their pursuit of novel molecules.

References

  • PubChem. 2-Bromo-3-methylpyridine. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • USP. <467> Residual Solvents. [Link]

  • Organic Syntheses. 2-Bromopyridine. [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ICH. Q3A(R2) Impurities in New Drug Substances. [Link]

  • Datacor. Certificate of Analysis - Definition, Example Template & Requirements. [Link]

  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.